MI-136
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJDGBGVBEYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MI-136: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MI-136, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical dependency for the survival and proliferation of leukemia cells harboring MLL gene rearrangements, making it a key therapeutic target. This document details the molecular basis of this compound activity, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
In MLL-rearranged (MLL-r) leukemias, chromosomal translocations lead to the formation of oncogenic MLL fusion proteins.[1] These fusion proteins are dependent on a direct interaction with the scaffold protein menin for their leukemogenic activity.[2][3] The menin-MLL interaction tethers the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1.[2][4][5] These genes are critical for maintaining the undifferentiated and proliferative state of leukemia cells.
This compound is a small molecule designed to specifically disrupt the menin-MLL PPI.[3][6] By binding to a hydrophobic pocket on menin that is essential for its interaction with MLL, this compound effectively evicts the MLL fusion protein from its chromatin targets. This leads to the downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis of the leukemia cells, ultimately inhibiting their proliferation.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant menin-MLL inhibitors. This data is crucial for comparing the potency and efficacy of these compounds.
| Compound | Target | Assay Type | IC50 | Kd | Cell Line | GI50 | Reference |
| This compound | menin-MLL PPI | Biochemical | 31 nM | 23.6 nM | - | - | [6] |
| AR Signaling | Cell-based | - | - | LNCaP | 5.59 µM | [6] | |
| AR Signaling | Cell-based | - | - | VCaP | 7.15 µM | [6] | |
| AR Signaling | Cell-based | - | - | 22rv1 | 5.37 µM | [6] | |
| MI-463 | menin-MLL PPI | Biochemical | 32 nM | - | MLL-AF9 | - | [7] |
| MI-503 | menin-MLL PPI | Biochemical | 33 nM | - | MLL-AF9 | - | [7] |
| MI-2-2 | menin-MBM1 | Biochemical | 46 nM | 22 nM | - | - | [8] |
| MI-538 | menin-MLL PPI | Cell-based | - | - | MV-4-11 | 21 nM | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the ability of an inhibitor to disrupt the menin-MLL interaction in vitro.
-
Principle: A small, fluorescein-labeled peptide derived from MLL that binds to menin is used. When the labeled peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor disrupts this interaction, the small, labeled peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
Protocol:
-
A solution containing purified recombinant human menin protein and a fluorescein-labeled MLL-derived peptide is prepared in an appropriate assay buffer.
-
Serial dilutions of this compound or a vehicle control (e.g., DMSO) are added to the menin-MLL peptide mixture in a 96-well or 384-well plate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value is calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd) of an inhibitor to its target protein.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (menin). This heat change is directly proportional to the amount of binding.
-
Protocol:
-
Purified recombinant human menin protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the menin solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]
-
Cell Viability (MTT) Assay
This cell-based assay is used to determine the effect of an inhibitor on the proliferation and viability of leukemia cells.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13) and control cell lines lacking MLL rearrangements are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and the plates are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[9]
-
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the changes in the expression of specific genes, such as HOXA9 and MEIS1, following treatment with an inhibitor.
-
Principle: This technique measures the amount of a specific mRNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using PCR with a fluorescent probe. The amount of fluorescence is proportional to the amount of amplified product.
-
Protocol:
-
Leukemia cells are treated with this compound or a vehicle control for a defined period (e.g., 24 or 48 hours).
-
Total RNA is isolated from the cells.
-
The RNA is reverse transcribed into cDNA.
-
qRT-PCR is performed using primers and probes specific for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative fold change in gene expression in this compound-treated cells compared to control-treated cells is calculated using the ΔΔCt method.[9]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the disruption of the menin-MLL interaction within a cellular context.
-
Principle: An antibody specific for one of the interacting proteins (e.g., menin) is used to pull down that protein from a cell lysate. If the other protein (MLL fusion protein) is bound to it, it will also be pulled down. The presence of the second protein is then detected by Western blotting.
-
Protocol:
-
HEK293 cells are co-transfected with plasmids expressing menin and the MLL-AF9 fusion protein.
-
The cells are treated with increasing concentrations of this compound or a vehicle control.
-
The cells are lysed and the protein concentration is determined.
-
An antibody against menin is added to the cell lysates and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to precipitate the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The presence of the MLL-AF9 fusion protein in the immunoprecipitate is detected by Western blotting using an antibody specific for the MLL fusion partner (e.g., AF9). A dose-dependent decrease in the amount of co-immunoprecipitated MLL-AF9 indicates that this compound is disrupting the menin-MLL interaction in cells.[8]
-
Visualizations
Signaling Pathway
References
- 1. answers.childrenshospital.org [answers.childrenshospital.org]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comprehensive Guide to the Menin-MLL Inhibitor MI-136 for Researchers
For scientific researchers and drug development professionals exploring novel cancer therapeutics, the small molecule inhibitor this compound presents a promising avenue of investigation. As a potent and specific inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, this compound has demonstrated significant potential in preclinical studies, particularly in the context of MLL-rearranged leukemias and castration-resistant prostate cancer.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including a curated list of long-tail keywords to inform content creation, detailed experimental protocols, and a visual representation of its mechanism of action.
SEO-Driven Long-Tail Keywords for this compound Research
To facilitate effective content creation that resonates with the scientific community, the following table categorizes long-tail keywords based on specific researcher intents.
| Category | Long-tail Keyword |
| Foundational & Exploratory | This compound menin-MLL inhibitor mechanism of action |
| What is the therapeutic target of this compound? | |
| This compound role in MLL-rearranged leukemia | |
| Investigating this compound in prostate cancer models | |
| This compound and androgen receptor signaling pathways | |
| Discovery and development of this compound | |
| This compound as a chemical probe for menin | |
| Structural basis of this compound binding to menin | |
| Off-target effects of this compound in vitro | |
| This compound for studying histone methylation | |
| Methodological & Application | This compound in vitro cell proliferation assay protocol |
| How to use this compound in a mouse xenograft model | |
| This compound treatment of VCaP and LNCaP cell lines | |
| Apoptosis induction by this compound experimental setup | |
| This compound for inhibiting AR target gene expression | |
| This compound co-treatment with other cancer drugs | |
| This compound in high-throughput screening assays | |
| Pharmacokinetic and pharmacodynamic studies of this compound | |
| This compound for CRISPR-Cas9 knockout validation | |
| Using this compound to study menin-dependent transcription | |
| Troubleshooting & Optimization | This compound solubility and stability in DMSO |
| Optimizing this compound concentration for cell culture | |
| Troubleshooting this compound in vivo delivery methods | |
| Overcoming resistance to this compound treatment | |
| This compound off-target kinase activity assessment | |
| Minimizing this compound toxicity in animal models | |
| This compound dose-response curve analysis issues | |
| Improving this compound efficacy in solid tumors | |
| This compound degradation and storage best practices | |
| Interpreting unexpected results with this compound | |
| Validation & Comparative | This compound versus other menin-MLL inhibitors |
| Comparing this compound and MDV-3100 in prostate cancer | |
| This compound efficacy compared to standard chemotherapy | |
| Validating this compound target engagement in cells | |
| Cross-reactivity of this compound with other epigenetic modifiers | |
| This compound versus genetic knockdown of menin | |
| Benchmarking this compound against other small molecule inhibitors | |
| Synergistic effects of this compound with PARP inhibitors | |
| This compound as a superior alternative to older menin inhibitors | |
| Head-to-head comparison of this compound and other investigational drugs |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (Menin-MLL Interaction) | 31 nM | Fluorescence Polarization Assay | [2][3] |
| Kd (Binding Affinity to Menin) | 23.6 nM | Isothermal Titration Calorimetry | [2][3] |
| GI50 (Cell Proliferation) | 0.55 µM | MLL-AF9 Cells | [4] |
| In Vivo Efficacy | 40 mg/kg | VCaP Tumor-Bearing Mice | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are foundational protocols for key experiments involving this compound.
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., VCaP, LNCaP for prostate cancer; MV4-11 for MLL-rearranged leukemia)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the this compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for tumor induction (e.g., VCaP)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting leukemogenic gene expression.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
MI-136 as a Chemical Probe for Menin-MLL Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MI-136, a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This compound serves as a valuable chemical probe for studying the biological functions of the menin-MLL axis and as a promising starting point for the development of therapeutics targeting MLL-rearranged leukemias and other cancers.
Core Concepts: The Menin-MLL Interaction
Menin is a nuclear protein that acts as a critical cofactor for the histone methyltransferase activity of MLL1. In MLL-rearranged leukemias, the N-terminal portion of MLL, which contains the menin-binding motif, is fused to various partner proteins. This fusion leads to the aberrant recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2] The interaction between menin and the MLL fusion protein is essential for the oncogenic activity of these fusions, making it a compelling therapeutic target.[2]
This compound: A Potent Chemical Probe
This compound is a thienopyrimidine-based compound designed to competitively inhibit the binding of MLL to menin.[3] Its high affinity and specificity make it an excellent tool for dissecting the cellular pathways regulated by this interaction.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₁F₃N₆S | [1][2] |
| Molecular Weight | 470.5 g/mol | [2] |
| CAS Number | 1628316-74-4 | [1][2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO, Ethanol, DMF | [2][3] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay | Reference |
| IC₅₀ (Menin-MLL) | 31 nM | Fluorescence Polarization (FP) | [4] |
| K_d_ (Binding Affinity to Menin) | 23.6 nM | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| LNCaP | Prostate Cancer | 5.59 | MTT Assay | [4] |
| VCaP | Prostate Cancer | 7.15 | MTT Assay | [4] |
| 22rv1 | Prostate Cancer | 5.37 | MTT Assay | [4] |
| PNT2 | Normal Prostate | 19.76 | MTT Assay | [4] |
| Endometrial Cancer Organoids | Endometrial Cancer | 4.5 | Cell Viability Assay | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| VCaP xenografts in mice | 40 mg/kg, intraperitoneal injection, 5 days a week | Significant decrease in tumor growth | [4] |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to menin and disrupting its interaction with MLL fusion proteins. This prevents the recruitment of the MLL histone methyltransferase complex to target gene promoters, leading to a decrease in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) and subsequent downregulation of oncogenic genes like HOXA9 and MEIS1.[6] This ultimately results in cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.
Caption: Mechanism of this compound action on the Menin-MLL pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between menin and a fluorescently labeled MLL peptide.[7][8][9]
Materials:
-
Recombinant human menin protein
-
Fluorescently labeled MLL peptide (e.g., FITC-MLL)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a pre-incubated mixture of menin protein and fluorescently labeled MLL peptide to each well. The final concentrations of menin and the MLL peptide should be optimized to give a stable and robust FP signal.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC₅₀ value by plotting the FP signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of this compound to menin, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11][12][13]
Materials:
-
Recombinant human menin protein
-
This compound
-
ITC buffer (dialysis buffer for the protein, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of menin (e.g., 10-20 µM) in ITC buffer. Dialyze the protein extensively against the ITC buffer.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions.
-
Load the menin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform the titration experiment by injecting small aliquots of the this compound solution into the menin solution at a constant temperature (e.g., 25°C).
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine K_d_, n, and ΔH.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for PARP Cleavage (Apoptosis Assay)
Detection of cleaved PARP-1 is a hallmark of apoptosis. This protocol outlines the western blot procedure to assess this compound-induced apoptosis.[17][18][19][20][21]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against cleaved PARP-1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Treat cells with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against cleaved PARP-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for a loading control to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the change in expression of MLL target genes, such as HOXA9 and MEIS1, upon treatment with this compound.[22][23][24][25][26]
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a chemical probe like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of the menin-MLL interaction. Its demonstrated biochemical and cellular activities, coupled with its in vivo efficacy, establish it as a valuable chemical probe for investigating the biological consequences of disrupting the menin-MLL axis. The detailed protocols and structured data presented in this guide are intended to facilitate further research into this critical oncogenic pathway and to aid in the development of novel therapeutic strategies.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. abcam.com [abcam.com]
- 21. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Investigating the Role of MI-136 in Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational compound MI-136 and its role in prostate cancer cell lines. This compound is a small molecule inhibitor targeting the protein-protein interaction between Menin and Mixed-Lineage Leukemia (MLL) proteins.[1] This interaction is crucial for the activity of the MLL complex, a key co-activator of androgen receptor (AR) signaling in prostate cancer.[2][3] By disrupting this interaction, this compound presents a novel therapeutic strategy for treating castration-resistant prostate cancer (CRPC).
Core Concepts: The Menin-MLL Axis in Androgen Receptor Signaling
The androgen receptor is a primary driver of prostate cancer growth and progression. In castration-resistant prostate cancer, AR signaling can be reactivated through various mechanisms, including the amplification of co-activator proteins. The MLL complex, a histone methyltransferase, has been identified as a critical co-activator of AR.[2][3] Menin, a scaffold protein, is essential for the recruitment and stability of the MLL complex at AR target genes. The interaction between Menin and MLL is therefore a key node in the AR signaling pathway.
This compound is designed to specifically inhibit the Menin-MLL interaction, thereby preventing the recruitment of the MLL complex to AR target genes.[3] This leads to a downstream suppression of AR-mediated gene transcription and subsequent inhibition of tumor growth.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | This compound IC50 (µM) | Key Findings | Reference |
| LNCaP | Positive | 5.59 | Inhibition of cell proliferation. | [1] |
| VCaP | Positive | 7.15 | Inhibition of cell proliferation. | [1] |
| 22RV1 | Positive | 5.37 | Inhibition of cell proliferation. | [1] |
| PNT2 | Non-malignant | 19.76 | Higher IC50 suggests some selectivity for cancer cells. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | This compound Dosage and Administration | Key Findings | Reference |
| Mice | VCaP | 40 mg/kg, intraperitoneal injection, 5 days a week | Significant decrease in the growth of castration-resistant tumors. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound in prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4][5]
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP, 22RV1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 24 to 72 hours.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Western Blotting
This protocol is a general guideline for Western blotting.
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., AR, PSA, Menin, MLL, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the interaction between Menin and MLL.
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either Menin or MLL (or a control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Menin and MLL to detect the co-precipitated protein.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the recruitment of the AR and MLL complex to the promoters of AR target genes.[6]
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against AR (or MLL/Menin) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G agarose beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known AR target genes (e.g., PSA).
-
Data Analysis: Calculate the enrichment of the target DNA sequences in the immunoprecipitated samples relative to the input and IgG controls.
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly castration-resistant forms that are dependent on androgen receptor signaling. Its mechanism of action, involving the targeted disruption of the Menin-MLL interaction, offers a novel approach to inhibit the transcriptional activity of the androgen receptor. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and similar compounds in the field of oncology. Further investigation is warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the MLL complex in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the MLL complex in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of MI-136 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. A promising approach involves the targeted inhibition of the protein-protein interaction between menin and the mixed-lineage leukemia (MLL) protein, a key driver of leukemogenesis in specific AML subtypes. MI-136 is a potent small molecule inhibitor of the menin-MLL interaction. This technical guide provides a comprehensive overview of the core methodologies and data required for the target validation of this compound and other menin-MLL inhibitors in AML. While specific preclinical data for this compound in AML is limited in the public domain, this document leverages data from other well-characterized menin-MLL inhibitors to present a complete picture of the target validation process. This includes detailed experimental protocols, quantitative data from representative studies, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Menin-MLL Interaction as a Therapeutic Target in AML
Acute Myeloid Leukemia is a heterogeneous disease characterized by the clonal expansion of myeloid blasts in the bone marrow and peripheral blood.[1] A significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (encoding MLL) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene, are dependent on the interaction between the nuclear protein menin and the MLL protein or its fusion products.[2][3][4]
Menin acts as a critical scaffold protein that tethers MLL and MLL-fusion proteins to chromatin, enabling the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1.[2][5][6] These homeobox genes are master regulators of hematopoietic stem cell proliferation and differentiation, and their sustained expression is essential for leukemic cell survival and self-renewal.[7]
The disruption of the menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy.[8][9] By competitively binding to a hydrophobic pocket on menin that is essential for MLL interaction, these inhibitors can displace MLL from chromatin, leading to the downregulation of HOXA9 and MEIS1, induction of leukemic cell differentiation, and ultimately, apoptosis.[2][10]
This compound is a potent inhibitor of the menin-MLL protein-protein interaction with a reported IC50 of 31 nM and a Kd of 23.6 nM.[11] While its activity has been primarily characterized in the context of castration-resistant prostate cancer, its mechanism of action makes it a relevant compound for investigation in AML.[11] This guide will outline the necessary steps for the preclinical target validation of menin-MLL inhibitors like this compound in AML.
Quantitative Assessment of Menin-MLL Inhibitor Activity
The initial phase of target validation involves quantifying the in vitro potency and efficacy of the inhibitor. This data is crucial for comparing different compounds and for designing subsequent in vivo experiments. The following tables summarize representative quantitative data for menin-MLL inhibitors in AML models.
Table 1: In Vitro Potency of Representative Menin-MLL Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| This compound | Biochemical Assay | Menin-MLL Interaction | IC50: 31 nM; Kd: 23.6 nM | [11] |
| MI-2 | Biochemical Assay | Menin-MLL Interaction | IC50: 446 nM | [12] |
| MI-3454 | Biochemical Assay | Menin-MLL Interaction | IC50: 0.51 nM | [13] |
| SNDX-5613 (Revumenib) | Cell-Based Assay | MOLM-13 (MLL-r) | EC50: ~10 nM | [8] |
| KO-539 (Ziftomenib) | Cell-Based Assay | MOLM-13 (MLL-r) | EC50: <10 nM | [14] |
Table 2: Anti-proliferative Activity of Menin-MLL Inhibitors in AML Cell Lines
| Cell Line | Genetic Background | Inhibitor | IC50 (48h) | Reference |
| MV4-11 | MLL-AF4 | ABT-199 (Bcl-2 inhibitor, for comparison) | ~100 nM | [15] |
| MOLM-13 | MLL-AF9 | ABT-199 (Bcl-2 inhibitor, for comparison) | ~200 nM | [15] |
| OCI-AML3 | NPM1c | ABT-199 (Bcl-2 inhibitor, for comparison) | >10 µM | [15] |
| THP-1 | MLL-AF9 | Silvestrol (for comparison) | 3.8 nM | [16] |
| MV4-11 | MLL-AF4 | Silvestrol (for comparison) | 2.7 nM | [16] |
Core Experimental Protocols for Target Validation
Validating the mechanism of action of a menin-MLL inhibitor requires a series of well-defined experiments to demonstrate target engagement, modulation of downstream pathways, and specific anti-leukemic effects.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the Menin-MLL Interaction
This assay is fundamental to demonstrate that the inhibitor directly disrupts the interaction between menin and MLL or its fusion proteins within the cellular context.
Protocol:
-
Cell Culture and Treatment: Culture MLL-rearranged AML cells (e.g., MOLM-13, MV4-11) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of the menin-MLL inhibitor (e.g., this compound) or vehicle control (DMSO) for 4-6 hours.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add an antibody targeting menin or the MLL fusion protein (e.g., anti-FLAG if using a tagged construct) to the cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both menin and MLL (or the fusion partner) to assess the level of co-precipitated protein. A decrease in the co-precipitated protein in the inhibitor-treated samples compared to the vehicle control indicates disruption of the interaction.[9][17][18]
Chromatin Immunoprecipitation (ChIP) to Demonstrate Target Gene Disengagement
ChIP followed by quantitative PCR (ChIP-qPCR) is used to show that the inhibitor displaces the menin-MLL complex from the promoter regions of its target genes, such as HOXA9 and MEIS1.
Protocol:
-
Cell Culture and Cross-linking: Treat AML cells with the menin-MLL inhibitor or vehicle as described above. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against menin, MLL, or a component of the MLL complex (e.g., H3K4me3 for active promoters). Also, include an IgG control for non-specific binding.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and perform stringent washes to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of HOXA9, MEIS1, and a negative control region. A significant reduction in the amount of immunoprecipitated target gene promoter DNA in the inhibitor-treated samples indicates displacement of the menin-MLL complex.[13][19][20]
Gene Expression Analysis to Quantify Downstream Effects
Quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-seq) is used to measure the effect of the inhibitor on the mRNA levels of HOXA9, MEIS1, and other downstream target genes.
Protocol:
-
Cell Treatment and RNA Isolation: Treat AML cells with the inhibitor over a time course (e.g., 24, 48, 72 hours). Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR with primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A time- and dose-dependent decrease in the expression of the target genes is expected.[3][5]
-
RNA-sequencing (Optional): For a global view of gene expression changes, perform RNA-sequencing on RNA from treated and control cells. This can identify novel downstream targets and affected pathways.[3][4]
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in target validation.
Caption: Signaling pathway of the Menin-MLL interaction in AML and its inhibition by this compound.
Caption: Experimental workflow for the target validation of a Menin-MLL inhibitor in AML.
Conclusion
The validation of this compound as a therapeutic agent for AML requires a rigorous preclinical evaluation. The methodologies outlined in this guide, from biochemical and cellular assays to in vivo studies, provide a robust framework for confirming its mechanism of action and anti-leukemic potential. While specific data for this compound in AML is emerging, the compelling results from other menin-MLL inhibitors in clinical development strongly support the continued investigation of this compound class. The successful completion of these validation studies will be a critical step towards the clinical translation of this compound for the treatment of MLL-rearranged and NPM1-mutated AML.
References
- 1. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The MLL–Menin Interaction is a Therapeutic Vulnerability in NUP98-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HOXA9 Modulates Its Oncogenic Partner Meis1 To Influence Normal Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of HOXA9 in leukemia: dysregulation, cofactors and essential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 11. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction [mdpi.com]
- 13. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. assaygenie.com [assaygenie.com]
- 19. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Downstream Consequences of MI-136 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream effects of MI-136, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). By disrupting this critical interaction, this compound triggers a cascade of cellular events, impacting key signaling pathways implicated in cancer progression. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular signaling and proliferation, and detailed protocols for key experimental assays.
Mechanism of Action: Disrupting the Menin-MLL Axis
This compound is a high-affinity inhibitor of the Menin-MLL interaction, a crucial driver in certain types of leukemia and solid tumors. It directly binds to the MLL-binding pocket on Menin, preventing the recruitment of the MLL histone methyltransferase complex to target gene promoters. This disruption of the Menin-MLL axis leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. The efficacy of this inhibition has been quantified, with this compound exhibiting a half-maximal inhibitory concentration (IC50) of 31 nM and a dissociation constant (Kd) of 23.6 nM for the Menin-MLL interaction.[1]
Downstream Signaling Pathways Affected by this compound
The inhibition of the Menin-MLL interaction by this compound has significant downstream consequences on critical cellular signaling pathways, most notably the Androgen Receptor (AR) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.
Inhibition of Androgen Receptor (AR) Signaling
In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the Androgen Receptor (AR) signaling pathway is a key driver of tumor growth and survival. The MLL complex has been identified as a co-activator of the AR. By disrupting the Menin-MLL interaction, this compound effectively blocks the recruitment of the MLL complex to AR target genes, thereby inhibiting AR-mediated transcription. This leads to the downregulation of AR target genes and a subsequent reduction in prostate cancer cell proliferation.
References
MI-136: An In-depth Technical Guide to its Effect on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-136 is a potent small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical dependency in certain types of cancers, particularly in acute leukemias harboring MLL rearrangements. The Menin-MLL complex plays a crucial role in regulating gene expression through epigenetic mechanisms, primarily by modulating histone H3 lysine (B10760008) 4 (H3K4) methylation. This technical guide provides a comprehensive overview of this compound, its mechanism of action on histone methylation, and detailed experimental protocols for its characterization.
Core Mechanism: Inhibition of the Menin-MLL Interaction and its Impact on Histone Methylation
The MLL family of proteins are histone methyltransferases (HMTs) that specifically catalyze the methylation of histone H3 at lysine 4 (H3K4). The catalytic activity of MLL1 is dependent on its association with a complex of proteins, where Menin acts as a crucial scaffold protein. Menin binds directly to the N-terminus of MLL, and this interaction is essential for the recruitment of the MLL complex to target gene promoters and for its subsequent H3K4 methyltransferase activity.
This compound functions by competitively binding to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This disruption prevents the proper localization and function of the MLL1 methyltransferase complex at target gene loci. The direct consequence of this inhibition is a reduction in the levels of H3K4 trimethylation (H3K4me3), a histone mark generally associated with active gene transcription. The downstream effect is the transcriptional repression of MLL target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[1][2][3][4]
Quantitative Data on Menin-MLL Inhibitors
| Inhibitor | Target | Assay | Cell Line | Effect on H3K4me3 | Effect on Gene Expression | Reference |
| VTP50469 | Menin-MLL Interaction | ChIP-seq | MOLM13 (MLL-AF9) | Genome-wide reduction of H3K4me3 at MLL target genes | Downregulation of HOXA9, MEIS1, PBX3, MEF2C | [2] |
| MI-503/MI-463 | Menin-MLL Interaction | Gene Expression Analysis | MV4;11 (MLL-AF4) | Inferred reduction | Downregulation of HOXA9 and MEIS1 | [5] |
| MI-2 | Menin-MLL Interaction | Not Specified | Salivary gland and head and neck tumor cells | Reduction in H3K4me3 at Wnt target genes (Axin2, Id2, Tcf7l2) | Inhibition of proliferation | [1] |
Signaling Pathway
The signaling pathway initiated by the Menin-MLL interaction and inhibited by this compound is depicted below.
Caption: this compound inhibits the Menin-MLL1 interaction, preventing H3K4me3 and leukemogenesis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on histone methylation. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
Objective: To treat cells with this compound to assess its impact on histone methylation and gene expression.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in complete medium.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be from 10 nM to 10 µM.
-
Add the desired final concentrations of this compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells by centrifugation for subsequent analysis (e.g., histone extraction for Western blot, or chromatin preparation for ChIP).
Histone Extraction and Western Blot for H3K4me3
Objective: To quantify the global levels of H3K4me3 after this compound treatment.
Materials:
-
This compound treated and control cells
-
Acid extraction buffer (e.g., 0.2 N HCl or 0.4 N H2SO4)
-
Tris-HCl, pH 8.0
-
Acetone, ice-cold
-
Bradford assay reagent
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Transfer buffer
-
PVDF membrane (0.22 µm)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Histone Extraction (Acid Extraction Method):
-
Wash the harvested cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifuge at high speed to pellet the debris and transfer the supernatant containing histones to a new tube.
-
Neutralize the acid by adding 1/10th volume of 2M NaOH.
-
Quantify the protein concentration using the Bradford assay.
-
-
Western Blot:
-
Load equal amounts of histone extracts (e.g., 5-10 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the H3K4me3 signal to the total H3 signal.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine the occupancy of H3K4me3 at specific gene promoters (e.g., HOXA9, MEIS1) following this compound treatment.
Materials:
-
This compound treated and control cells
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K4me3 antibody
-
Normal rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
SYBR Green qPCR master mix
-
Primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region.
Protocol:
-
Chromatin Preparation:
-
Crosslink proteins to DNA in this compound treated and control cells by adding formaldehyde to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells and then the nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or normal rabbit IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using SYBR Green master mix with primers specific to the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.
-
Calculate the enrichment of H3K4me3 at each locus relative to the input and normalize to the IgG control.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for Western Blot analysis of H3K4me3 levels after this compound treatment.
Caption: Workflow for ChIP-qPCR analysis of H3K4me3 occupancy at target gene promoters.
Conclusion
This compound represents a promising therapeutic agent that targets a key epigenetic vulnerability in MLL-rearranged leukemias and potentially other cancers dependent on the Menin-MLL interaction. Its mechanism of action, centered on the inhibition of MLL1-mediated H3K4 methylation, underscores the importance of this histone mark in cancer biology. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the effects of this compound and similar compounds on histone methylation and downstream gene regulation, thereby facilitating further drug development and a deeper understanding of epigenetic dysregulation in disease.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacodynamics of MI-136: A Technical Guide for Researchers
Abstract
MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain cancers, notably in castration-resistant prostate cancer (CRPC) where the MLL complex acts as a co-activator for the androgen receptor (AR). By disrupting the menin-MLL interaction, this compound effectively blocks AR signaling, leading to the inhibition of tumor growth. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction
The androgen receptor (AR) signaling pathway is a key driver in the progression of prostate cancer. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state (CRPC), where AR signaling is reactivated despite low androgen levels. A key mechanism in this reactivation involves the co-activation of AR by other proteins. The Mixed Lineage Leukemia (MLL) histone methyltransferase complex has been identified as a crucial co-activator of AR, with the interaction between the MLL complex and AR being mediated by the menin protein.
This compound was developed as a small molecule inhibitor that specifically targets the menin-MLL interaction. Its ability to disrupt this PPI provides a novel therapeutic strategy to inhibit AR signaling and suppress the growth of castration-resistant tumors. This guide will delve into the pharmacodynamic properties of this compound, offering a comprehensive resource for researchers in oncology and drug development.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 31 nM | Fluorescence Polarization | [1][2] |
| Kd | 23.6 nM | Isothermal Titration Calorimetry | [1][2] |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| LNCaP | 5.59 | Cell Proliferation Assay | [2] |
| VCaP | 7.15 | Cell Proliferation Assay | [2] |
| 22Rv1 | 5.37 | Cell Proliferation Assay | [2] |
| PNT2 | 19.76 | Cell Proliferation Assay | [2] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| VCaP xenografts in mice | 40 mg/kg, intraperitoneal injection, 5 days a week | Significant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls. | [2] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the interaction between menin and the MLL complex, which in turn disrupts the co-activation of the androgen receptor. The signaling pathway is depicted in the diagram below.
In CRPC, the androgen receptor (AR) can be activated even in low androgen conditions. AR translocates to the nucleus and binds to Androgen Response Elements (AREs) on the DNA. The menin protein acts as a scaffold, recruiting the MLL histone methyltransferase complex to the AR. This complex then promotes the transcription of AR target genes, such as TMPRSS2 and FKBP5, which are involved in tumor cell growth and proliferation. This compound competitively binds to menin, preventing its interaction with the MLL complex. This disruption of the menin-MLL PPI blocks the recruitment of the MLL complex to AR, thereby inhibiting the transcription of AR target genes and ultimately suppressing tumor growth.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound are provided below.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay is used to measure the ability of this compound to inhibit the interaction between menin and an MLL-derived peptide.
Protocol Details:
-
Reagents and Buffers:
-
Procedure:
-
A solution containing menin (e.g., at a final concentration of 4 nM) and the fluorescein-labeled MLL peptide (e.g., at a final concentration of 4 nM) is prepared in the assay buffer and incubated to allow for complex formation.[4]
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The pre-formed menin-MLL peptide complex is then added to the wells containing the inhibitor.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition as a function of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and menin.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
MI-136: A Novel Approach to Inhibiting Castration-Resistant Prostate Cancer by Targeting the Menin-MLL Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. While current therapies target the AR directly, resistance mechanisms inevitably emerge. A promising new therapeutic strategy involves targeting the co-activators of AR signaling. This technical guide details the role of MI-136, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in suppressing CRPC. Preclinical evidence demonstrates that by disrupting the menin-MLL complex, a crucial co-activator of the AR, this compound effectively blocks AR signaling and inhibits the growth of castration-resistant tumors. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and detailed experimental protocols for this compound, offering a valuable resource for researchers in the field of prostate cancer therapeutics.
Introduction: The Unmet Need in Castration-Resistant Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapies (ADT) are the standard of care for advanced disease, most patients eventually progress to CRPC.[1][2] This progression is characterized by the restoration of AR signaling through various mechanisms, including AR gene amplification and the expression of constitutively active AR splice variants like AR-V7.[3][4][5][6][7] Consequently, there is a critical need for novel therapeutic strategies that can overcome resistance to current AR-targeted therapies.
Recent research has identified the MLL histone methyltransferase complex as a key co-activator of the AR.[1][2] The interaction between the AR and the MLL complex is mediated by the menin protein.[1][2] Notably, menin expression is elevated in CRPC compared to hormone-naïve prostate cancer and is associated with poor overall survival.[1][2] This makes the menin-MLL interaction an attractive therapeutic target for CRPC.
This compound is a potent and specific small molecule inhibitor of the menin-MLL protein-protein interaction.[8] By disrupting this interaction, this compound offers a novel mechanism to inhibit AR signaling and suppress the growth of CRPC tumors.
Mechanism of Action of this compound in CRPC
This compound functions by directly inhibiting the interaction between menin and the MLL complex.[8] In the context of CRPC, this has a direct downstream effect on AR signaling. The MLL complex, acting as a co-activator, is essential for AR-mediated gene expression.[1][2] By preventing the recruitment of the MLL complex to AR target genes, this compound effectively blocks the transcriptional activity of the AR.[1] This leads to the downregulation of key AR target genes, such as those involved in cell proliferation, and ultimately inhibits the growth of CRPC cells.[1][9]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Menin-MLL PPI IC50 | 31 nM | - | [8] |
| Menin-MLL PPI Kd | 23.6 nM | - | [8] |
| Cell Viability IC50 | 5.59 µM | LNCaP | [8] |
| 7.15 µM | VCaP | [8] | |
| 5.37 µM | 22RV1 | [8] | |
| 19.76 µM | PNT2 (Benign) | [8] |
Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Reference |
| This compound | 40 mg/kg | Intraperitoneal, 5 days/week | Significant reduction in tumor volume | [1][8] |
| Vehicle | - | Intraperitoneal, 5 days/week | - | [1][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.
Protocol:
-
Cell Culture:
-
Prostate cancer cell lines (LNCaP, VCaP, 22RV1) and a benign prostate cell line (PNT2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
A serial dilution of this compound is prepared in culture media, with concentrations typically ranging from 0 to 20 µM.
-
The media in the 96-well plates is replaced with media containing the different concentrations of this compound.
-
-
Incubation:
-
Plates are incubated for 24 hours.
-
-
Viability Assessment:
-
Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence is read using a plate reader.
-
-
Data Analysis:
-
The results are normalized to the vehicle control (DMSO).
-
IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a castration-resistant prostate cancer xenograft model.
Protocol:
-
Animal Model:
-
Male immunodeficient mice (e.g., SCID) are used.
-
All animal procedures are performed in accordance with institutional guidelines.
-
-
Tumor Cell Implantation:
-
VCaP cells are injected subcutaneously into the flanks of the mice.
-
-
Tumor Growth and Castration:
-
Tumors are allowed to grow to a palpable size (e.g., ~200-300 mm³).
-
Mice then undergo surgical castration to induce a castration-resistant state.
-
Tumors are monitored for regression and subsequent regrowth to a specified size (e.g., ~150 mm³).
-
-
Randomization and Treatment:
-
Once tumors reach the target size, mice are randomized into treatment and vehicle control groups.
-
The treatment group receives intraperitoneal injections of this compound (40 mg/kg) five days a week.[8]
-
The control group receives intraperitoneal injections of the vehicle.
-
-
Tumor Measurement:
-
Tumor volume is measured bi-weekly using digital calipers.
-
Tumor volume is calculated using the formula: (L × W²) / 2, where L is the length and W is the width.
-
-
Data Analysis:
-
Tumor growth curves are plotted for both groups.
-
Statistical analysis (e.g., t-test) is used to compare the tumor volumes between the treatment and control groups.
-
Logical Relationships and Therapeutic Implications
The development of this compound is based on a clear logical framework that connects the molecular underpinnings of CRPC to a targeted therapeutic intervention.
The therapeutic implication of this approach is significant. By targeting a co-activator of the AR rather than the receptor itself, this compound may be effective in CRPC that has become resistant to conventional AR antagonists. Furthermore, the elevated expression of menin in CRPC suggests a potential biomarker-driven strategy for patient selection.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, which involves the inhibition of the menin-MLL interaction and subsequent blockade of AR signaling, has been validated in preclinical models. The quantitative data from in vitro and in vivo studies demonstrate its potential to inhibit the growth of CRPC tumors.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with existing CRPC therapies, such as enzalutamide (B1683756) or abiraterone.
-
Biomarker Development: Further validating menin expression as a predictive biomarker for this compound efficacy.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with CRPC.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the ongoing fight against advanced prostate cancer.
References
- 1. Targeting the MLL complex in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MLL complex in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of castration-resistant prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor splice variant 7 (AR-V7) and AR full-length (AR-FL) as predictive biomarkers of therapeutic resistance: partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance in castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MI-136: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-136 is a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1] This interaction is a critical driver in certain types of cancers, particularly MLL-rearranged leukemias and some solid tumors. By disrupting the menin-MLL complex, this compound and its analogs represent a targeted therapeutic strategy to inhibit the transcription of key oncogenes such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells.[2] These application notes provide a comprehensive overview of the dosage and administration of this compound in in vivo mouse models based on available preclinical data.
Mechanism of Action
This compound functions by binding to menin, which prevents its interaction with the MLL protein. In MLL-rearranged leukemias, the MLL fusion proteins require menin to drive the expression of leukemogenic target genes.[3][4] By inhibiting this interaction, this compound effectively suppresses the transcription of downstream targets like HOXA9 and MEIS1.[2] Additionally, the menin-MLL interaction has been implicated in other cancers. In prostate cancer, this compound can block androgen receptor (AR) signaling.[1] In endometrial cancer, it has been shown to downregulate components of the Hypoxia-Inducible Factor (HIF) pathway.[2][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and its analogs.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC₅₀ (menin-MLL PPI) | 31 nM | Fluorescence Polarization | [1] |
| Kd (menin-MLL PPI) | 23.6 nM | Isothermal Titration Calorimetry | [1] |
| IC₅₀ (LNCaP cells) | 5.59 µM | Cell Proliferation Assay | [1] |
| IC₅₀ (VCaP cells) | 7.15 µM | Cell Proliferation Assay | [1] |
| IC₅₀ (22rv1 cells) | 5.37 µM | Cell Proliferation Assay | [1] |
| IC₅₀ (Endometrial Cancer Organoids) | 4.5 µM | Cell Viability Assay | [2][5] |
Table 2: In Vivo Dosage and Administration of this compound and Analogs in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| This compound | VCaP Xenografts (Castration-Resistant Prostate Cancer) | 40 mg/kg | Intraperitoneal (IP) | 5 days a week | Significant decrease in tumor growth | [1] |
| MI-463 | MLL-AF9 Leukemia | 50 mg/kg | Oral Gavage (p.o.) | Twice daily for 10 days | ~70% increase in median survival | |
| MI-503 | MLL-AF9 Leukemia | 80 mg/kg | Oral Gavage (p.o.) | Twice daily for 10 days | ~45% increase in median survival |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Prostate Cancer Xenograft Model
This protocol is based on the study of this compound in a castration-resistant VCaP tumor model.[1]
1. Materials:
- This compound
- Vehicle (e.g., DMSO, saline, or a solution of PEG400, Tween 80, and saline)
- Sterile 1 mL syringes with 25-27 gauge needles
- VCaP cells
- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Matrigel (optional)
2. Animal Model Preparation:
- VCaP cells are harvested and resuspended in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.
- Subcutaneously inject the VCaP cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Dosing Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent like DMSO.
- On each treatment day, dilute the stock solution with a sterile vehicle to the final concentration for a 40 mg/kg dose. The final injection volume should be appropriate for the size of the mouse (typically < 200 µL).
4. Administration:
- Administer this compound or vehicle via intraperitoneal injection at a dose of 40 mg/kg.
- The dosing schedule is 5 consecutive days per week.
5. Monitoring and Endpoints:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Oral Gavage (p.o.) Administration of Menin-MLL Inhibitors in a Leukemia Mouse Model
This protocol is based on studies with this compound analogs, MI-463 and MI-503, in an MLL-AF9 leukemia model.
1. Materials:
- This compound or its analogs
- Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
- Sterile oral gavage needles
- MLL-AF9 leukemia cells
- Syngeneic mice (e.g., C57BL/6)
2. Animal Model Preparation:
- Transplant MLL-AF9 leukemia cells into recipient mice via tail vein injection.
- Allow the leukemia to establish for a set period (e.g., 5 days).
3. Dosing Solution Preparation:
- Prepare a suspension of the menin-MLL inhibitor in the oral vehicle at the desired concentration. For example, for a 50 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 1 mg of the compound.
4. Administration:
- Administer the compound or vehicle via oral gavage.
- The dosing schedule is twice daily for a specified duration (e.g., 10 consecutive days).
5. Monitoring and Endpoints:
- Monitor the mice for signs of leukemia progression and toxicity (e.g., weight loss, ruffled fur, lethargy).
- Track survival of the different treatment groups.
- At specific time points or at the terminal endpoint, collect peripheral blood, bone marrow, and spleen to assess leukemia burden (e.g., by flow cytometry for leukemic markers).
Signaling Pathways and Visualizations
Menin-MLL Interaction and Downstream Effects
The primary mechanism of this compound is the disruption of the menin-MLL interaction, which has diverse downstream effects depending on the cellular context.
References
Application Notes and Protocols for MI-136 Treatment of VCaP and LNCaP Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-136 is a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) with a reported IC50 of 31 nM and a Kd of 23.6 nM.[1] In the context of prostate cancer, this compound has demonstrated efficacy in blocking androgen receptor (AR) signaling, a key driver of prostate cancer progression.[1][2] This document provides detailed application notes and protocols for the use of this compound in treating VCaP and LNCaP prostate cancer cell lines, which are widely used models for androgen-sensitive and castration-resistant prostate cancer, respectively.
Mechanism of Action
This compound functions by disrupting the interaction between menin and MLL. This interaction is crucial for the transcriptional activation of AR target genes.[3] By inhibiting this PPI, this compound effectively downregulates the expression of AR target genes such as TMPRSS2 and FKBP5, leading to the inhibition of AR-dependent cell growth in prostate cancer.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Description | This compound IC50 (Cell Viability) | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 5.59 µM | [1] |
| VCaP | Androgen-sensitive human prostate carcinoma, expresses wild-type AR and AR-V7 | 7.15 µM | [1] |
| 22Rv1 | Human prostate carcinoma, expresses both full-length AR and AR-V7 | 5.37 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model
| Animal Model | Treatment | Dosage and Administration | Outcome | Reference |
| VCaP Xenografts | This compound | 40 mg/kg, Intraperitoneal injection, 5 days a week | Significant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls. | [1][4] |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™)
-
VCaP (ATCC® CRL-2876™)
-
-
Culture Medium:
-
LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
VCaP: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth. For VCaP cells, use trypsin-EDTA and gentle scraping for dissociation as they can be semi-adherent.
-
2. In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LNCaP and VCaP cell proliferation.
-
Materials:
-
LNCaP and VCaP cells
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay.
-
-
Procedure:
-
Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0-20 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C, 5% CO2.[1]
-
After the incubation period, assess cell viability using the chosen assay kit according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Western Blot Analysis for AR Target Gene Expression
-
Objective: To assess the effect of this compound on the protein expression of AR and its target genes.
-
Materials:
-
LNCaP and VCaP cells
-
6-well cell culture plates
-
This compound
-
DHT (dihydrotestosterone) for androgen stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-TMPRSS2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed LNCaP or VCaP cells in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 24 hours). For androgen stimulation experiments, cells can be pre-treated with this compound before adding DHT.[4]
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
-
Objective: To confirm that this compound disrupts the interaction between menin and MLL in prostate cancer cells.
-
Materials:
-
LNCaP or VCaP cells
-
This compound
-
Co-IP lysis buffer
-
Primary antibodies (e.g., anti-menin, anti-MLL)
-
Protein A/G magnetic beads
-
-
Procedure:
-
Treat cells with this compound (e.g., 10 µM) for a specified time.[4]
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-menin or anti-MLL antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads and elute the proteins.
-
Analyze the eluted proteins by Western blotting using antibodies against the interacting partner (e.g., blot for MLL after pulling down with menin).
-
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Experimental workflow for in vitro cell viability assay.
Caption: Signaling pathway inhibited by this compound in prostate cancer.
References
Application Notes and Protocols for Assessing MI-136 Efficacy in Leukemia Cell Lines
Introduction
Acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with poor prognoses. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin, encoded by the MEN1 gene. This interaction is essential for recruiting the MLL fusion protein complex to target genes, leading to the upregulation of downstream effectors like HOXA9 and MEIS1, which are crucial for leukemic proliferation and differentiation blockade.[1] The disruption of the Menin-MLL interaction has therefore emerged as a promising therapeutic strategy.
MI-136 is a potent small molecule inhibitor designed to block the Menin-MLL protein-protein interaction, with a reported IC50 of 31 nM and a Kd of 23.6 nM.[2][3] By competitively binding to Menin, this compound prevents the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of key leukemogenic genes.[1][4] These application notes provide a comprehensive set of protocols to assess the efficacy and mechanism of action of this compound in MLL-rearranged leukemia cell lines.
Data Presentation: Quantitative Analysis of Menin-MLL Inhibitor Activity
The efficacy of Menin-MLL inhibitors can be quantified and compared across various leukemia cell lines and assay formats. The tables below summarize the inhibitory concentrations for this compound and other relevant compounds from the same class.
Table 1: Biochemical Inhibitory Activity of Menin-MLL Inhibitors
| Compound | IC50 (nM) | Assay Type |
|---|---|---|
| This compound | 31 | Fluorescence Polarization[2][3] |
| MI-463 | 15.3 | Fluorescence Polarization[1] |
| MI-503 | 14.7 | Fluorescence Polarization[1] |
| MI-2 | 446 | Fluorescence Polarization[1] |
Table 2: Anti-proliferative Activity (GI50) of Menin-MLL Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | GI50 (nM) at Day 10 | Key MLL Fusion |
|---|---|---|---|
| MI-503 | MV4;11 | 200 | MLL-AF4[5] |
| MI-538 | MV-4-11 | 21 | MLL-AF4[4] |
| MIV-6 | MV4;11 | Not specified, potent inhibition observed | MLL-AF4[6] |
| MIV-6 | MOLM-13 | Not specified, potent inhibition observed | MLL-AF9[6] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below. It is recommended to use MLL-rearranged cell lines (e.g., MV-4-11, MOLM-13) and control cell lines lacking MLL rearrangements (e.g., HL-60) to demonstrate selectivity.[6]
Cell Culture and Treatment
-
Cell Lines:
-
MLL-rearranged: MV-4-11 (MLL-AF4), MOLM-13 (MLL-AF9).
-
Control (non-MLL-rearranged): HL-60, U937.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in culture medium to desired working concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
96-well clear-bottom plates.
-
This compound working solutions.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Allow cells to stabilize for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[7]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
-
-
Protocol:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with this compound (e.g., at GI50 and 5x GI50 concentrations) or DMSO for 48-72 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.[7]
-
Gene Expression Analysis (qRT-PCR)
This method is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.[8]
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH or ACTB).
-
-
Protocol:
-
Treat cells with this compound or DMSO for 24 to 48 hours.
-
Isolate total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control-treated cells.[7]
-
Protein-Protein Interaction Analysis (Co-Immunoprecipitation)
This technique is used to demonstrate that this compound physically disrupts the interaction between Menin and MLL fusion proteins.[8]
-
Materials:
-
Co-IP lysis buffer (non-denaturing).
-
Antibody against Menin or a tag on the MLL fusion protein (e.g., anti-Flag).
-
Protein A/G magnetic beads.
-
Western blot reagents.
-
-
Protocol:
-
Treat MLL-rearranged leukemia cells with this compound or DMSO.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysate with an antibody against Menin overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against the MLL fusion protein to detect the co-precipitated protein. A reduced signal in the this compound-treated sample indicates disruption of the interaction.[1]
-
Myeloid Differentiation Assay
Treatment with Menin-MLL inhibitors can induce myeloid differentiation, which can be assessed by measuring the expression of surface markers like CD11b.[1][4]
-
Materials:
-
PE-conjugated anti-CD11b antibody.
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with this compound or DMSO for 5-7 days.
-
Harvest and wash cells with PBS containing 2% FBS.
-
Incubate cells with a PE-conjugated anti-CD11b antibody for 30 minutes on ice in the dark.
-
Wash cells to remove unbound antibody.
-
Resuspend cells in PBS and analyze by flow cytometry to quantify the percentage of CD11b-positive cells.
-
Visualizations: Pathways and Workflows
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
MI-136 for Studying Gene Regulation in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is a critical driver in various cancers, including MLL-rearranged leukemias, prostate cancer, and endometrial cancer. By disrupting the menin-MLL1 complex, this compound provides a powerful tool to investigate the epigenetic regulation of gene expression in cancer and to explore a novel therapeutic strategy. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cancer research.
Introduction
The menin-MLL1 interaction is essential for the recruitment of the MLL1 histone methyltransferase complex to target genes, leading to the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and subsequent gene activation. In several cancers, this process is aberrantly hijacked to drive the expression of oncogenes. This compound was developed to specifically inhibit this interaction, offering a targeted approach to reverse these oncogenic gene expression programs.
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Mechanism of Action
This compound binds to menin, a scaffold protein, and allosterically inhibits its interaction with MLL1. This prevents the recruitment of the MLL1 complex to chromatin, leading to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes. The consequence is the transcriptional repression of key oncogenes, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling pathways in different cancer contexts:
-
In MLL-rearranged Leukemia: this compound inhibits the expression of key leukemogenic genes HOXA9 and MEIS1, which are direct targets of the MLL1 fusion proteins.[3][4]
-
In Prostate Cancer: this compound blocks the androgen receptor (AR) signaling pathway by downregulating AR target genes such as TMPRSS2 and FKBP5.[3][5]
-
In Endometrial Cancer: this compound restricts the transcription of Hypoxia-Inducible Factor (HIF) signaling pathway target genes, including Nos2, Nos3, and Cav1.[3][4]
Caption: this compound inhibits the Menin-MLL1 interaction, preventing oncogenic gene transcription.
Quantitative Data Summary
| Parameter | Cell Line / Model | Value | Reference |
| IC50 | LNCaP (Prostate Cancer) | 5.59 µM | [1][2] |
| VCaP (Prostate Cancer) | 7.15 µM | [1][2] | |
| 22rv1 (Prostate Cancer) | 5.37 µM | [1][2] | |
| PNT2 (Normal Prostate) | 19.76 µM | [1][2] | |
| Endometrial Cancer Organoids | 4.5 µM | [3] | |
| Binding Affinity (Kd) | Menin | 23.6 nM | [1][2] |
| In Vivo Efficacy | VCaP Xenografts | Significant decrease in tumor growth at 40 mg/kg, ip, 5 days/week | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, VCaP, MV-4-11)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
To assess the effect of this compound on protein expression levels (e.g., MLL1, menin, AR, or downstream targets).
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MLL1, anti-menin, anti-AR, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
To investigate the effect of this compound on the recruitment of menin and MLL1 to specific gene promoters.
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde (1% final concentration for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-menin, anti-MLL1, anti-H3K4me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOXA9, TMPRSS2)
Procedure:
-
Cross-link proteins to DNA in this compound-treated and control cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
RNA Sequencing (RNA-seq)
To perform a global analysis of gene expression changes induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Treat with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential expression analysis.
In Vivo Xenograft Model (Prostate Cancer)
To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
VCaP prostate cancer cells
-
Matrigel
-
This compound
-
Vehicle for injection (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject VCaP cells mixed with Matrigel into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation. A previously used formulation for in vivo studies is a solution in DMSO, PEG300, Tween-80, and saline.
-
Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal injection, typically 5 days a week.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Troubleshooting
-
Low cell viability in control wells: Check cell line health, seeding density, and medium conditions.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations.
-
Low yield in ChIP: Optimize sonication conditions and ensure antibody quality.
-
Variability in in vivo studies: Ensure consistent tumor implantation and drug administration techniques.
Conclusion
This compound is a valuable research tool for dissecting the role of the menin-MLL1 interaction in gene regulation and cancer pathogenesis. The protocols provided here offer a framework for utilizing this compound to investigate its effects on cancer cell viability, protein expression, chromatin modifications, global gene expression, and in vivo tumor growth. These studies will contribute to a better understanding of the therapeutic potential of targeting the menin-MLL1 axis in cancer.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of MI-136 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain cancers, particularly those with MLL rearrangements, and has been implicated in the signaling pathways of other malignancies, including prostate and endometrial cancers. The emergence of three-dimensional (3D) organoid culture systems, which more faithfully recapitulate the complex architecture and microenvironment of in vivo tumors, provides a powerful platform for evaluating the efficacy of targeted therapies like this compound.
These application notes provide a comprehensive overview of the use of this compound in 3D organoid cultures, including its mechanism of action, protocols for establishing and treating organoids, and methods for assessing treatment response.
Mechanism of Action
This compound functions by disrupting the critical interaction between Menin and the MLL1 protein (also known as KMT2A).[1][2] This interaction is essential for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1][2] The Menin-MLL complex is responsible for regulating the transcription of key target genes involved in cell proliferation and differentiation, such as HOXA9 and MEIS1.[1][2] By inhibiting this interaction, this compound leads to the downregulation of these target genes, ultimately inducing cell differentiation and apoptosis in susceptible cancer cells.[1]
Furthermore, the Menin-MLL complex has been shown to be a co-activator of other key signaling pathways implicated in cancer progression, including the Androgen Receptor (AR) and Hypoxia-Inducible Factor (HIF) signaling pathways.[1][3] Therefore, this compound has demonstrated potential therapeutic utility in prostate and endometrial cancers by disrupting these pathways.[1][3]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer models. This data provides a reference for determining appropriate concentration ranges for treating 3D organoids.
| Cell Line/Organoid Type | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 5.59 | [4] |
| VCaP | Prostate Cancer | 7.15 | [4] |
| 22rv1 | Prostate Cancer | 5.37 | [4] |
| PNT2 | Normal Prostate | 19.76 | [4] |
| Endometrial Cancer Organoids | Endometrial Cancer | 4.5 | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Menin-MLL Signaling Pathway Inhibition by this compound.
Caption: Androgen Receptor Signaling Pathway Modulation by this compound.
Caption: HIF Signaling Pathway Modulation by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in 3D organoid culture systems. Specific parameters such as cell seeding density, Matrigel concentration, and media composition should be optimized for each specific organoid type.
Protocol 1: Establishment of Patient-Derived Tumor Organoids (PDOs)
This protocol is a generalized procedure for establishing PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics) on ice.
-
Digestion buffer (e.g., Collagenase/Hyaluronidase)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tissue of origin)
-
Cell recovery solution
-
Standard cell culture reagents and equipment
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with an appropriate digestion buffer at 37°C with agitation until the tissue is dissociated.
-
Neutralize the digestion buffer with cold medium and filter the cell suspension through a cell strainer to remove large debris.
-
Centrifuge the cell suspension to pellet the cells and wash with basal medium.
-
Resuspend the cell pellet in a small volume of organoid culture medium and mix with basement membrane matrix on ice.
-
Plate droplets of the cell/matrix mixture into pre-warmed culture plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
Caption: Workflow for Patient-Derived Organoid Establishment.
Protocol 2: this compound Treatment of 3D Organoids
This protocol outlines the procedure for treating established organoids with this compound.
Materials:
-
Established 3D organoid cultures
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Organoid culture medium
-
Multi-well plates
Procedure:
-
Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours). The optimal treatment time should be determined empirically.
-
At the end of the treatment period, proceed with the desired downstream analysis.
Protocol 3: Assessment of Organoid Viability and Growth
This protocol describes methods to quantify the effect of this compound on organoid viability and growth.
Materials:
-
Treated organoid cultures
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Brightfield microscope or high-content imaging system
-
Image analysis software
Procedure:
A. Cell Viability Assay (Luminescent Readout):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking to lyse the organoids and release ATP.
-
Incubate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Calculate the IC50 value by plotting the dose-response curve.
B. Imaging-Based Analysis:
-
Acquire brightfield or fluorescence images of the organoids at different time points during the treatment.
-
Use image analysis software to segment and quantify the number and size (area or volume) of the organoids in each well.
-
Track changes in organoid morphology (e.g., circularity, budding) as an indicator of treatment effect.
-
Plot the organoid growth curves over time for each treatment condition.
Conclusion
This compound represents a promising targeted therapy for cancers driven by the Menin-MLL interaction and those dependent on AR and HIF signaling. The use of 3D organoid culture systems provides a physiologically relevant platform to evaluate the efficacy of this compound and to potentially identify patient populations that are most likely to respond to this treatment. The protocols and information provided in these application notes serve as a guide for researchers to design and execute robust experiments to investigate the therapeutic potential of this compound in a preclinical setting. Further optimization of these protocols for specific organoid models will be crucial for advancing our understanding of this compound's anti-cancer activity.
References
MI-136 Experimental Design for Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of MI-136, a potent small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, in xenograft models. Detailed protocols for in vivo studies, along with data presentation and visualization of relevant signaling pathways, are included to facilitate the design and execution of robust experimental workflows.
Introduction to this compound
This compound is a high-affinity inhibitor of the menin-MLL interaction, with a reported IC50 of 31 nM and a Kd of 23.6 nM[1][2]. By disrupting this critical interaction, this compound has demonstrated potential in targeting cancers driven by aberrant MLL activity or those dependent on signaling pathways influenced by the menin-MLL complex. Notably, this compound has been shown to block Androgen Receptor (AR) signaling and downregulate the Hypoxia-Inducible Factor (HIF) pathway, making it a promising candidate for investigation in prostate and endometrial cancers, among others[1]. Preclinical studies have shown that this compound can significantly decrease the growth of castration-resistant VCaP prostate cancer tumors in xenograft models[1].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (menin-MLL PPI) | 31 nM | - | [1][2] |
| Kd (menin-MLL binding) | 23.6 nM | - | [1][2] |
| IC50 (Cell Proliferation) | 5.59 µM | LNCaP | [1] |
| 7.15 µM | VCaP | [1] | |
| 5.37 µM | 22Rv1 | [1] | |
| 19.76 µM | PNT2 | [1] | |
| 4.5 µM | Endometrial Cancer Organoids |
Table 2: In Vivo Data of this compound in VCaP Xenograft Model
| Parameter | Value | Animal Model | Reference |
| Dosage | 40 mg/kg | VCaP Xenografts | [1] |
| Administration Route | Intraperitoneal (ip) injection | VCaP Xenografts | [1] |
| Dosing Schedule | 5 days a week | VCaP Xenografts | [1] |
| Pharmacokinetics (T1/2) | 3.1 hours (oral administration) | Not specified | [1] |
| Observed Effect | Significant decrease in tumor growth | VCaP Xenografts | [1] |
Signaling Pathways
This compound exerts its anti-tumor effects by modulating key signaling pathways. The following diagrams illustrate the mechanism of action of this compound.
Caption: this compound disrupts the Menin-MLL interaction, inhibiting AR signaling.
Caption: this compound downregulates the HIF signaling pathway via Menin-MLL.
Experimental Protocols
This section provides a detailed protocol for a xenograft study to evaluate the efficacy of this compound using the VCaP human prostate cancer cell line.
Cell Culture
-
Cell Line: VCaP (ATCC® CRL-2876™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Xenograft Model Establishment
-
Animals: 6-8 week old male immunodeficient mice (e.g., SCID or BALB/c nude mice).
-
Cell Preparation:
-
Harvest VCaP cells during their exponential growth phase.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpate the injection site twice weekly.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
This compound Treatment Protocol
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Grouping: Randomize mice into two groups:
-
Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle used to dissolve this compound.
-
This compound Treatment Group: Receives daily i.p. injections of this compound at a dose of 40 mg/kg.
-
-
Dosing Schedule: Administer treatment 5 days a week for the duration of the study.
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound evaluation in a xenograft model.
Data Analysis and Interpretation
-
Tumor Growth Inhibition: Compare the average tumor volume between the this compound treated group and the vehicle control group over time. Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treatment and control groups.
-
Toxicity Assessment: Monitor and report any adverse effects observed in the treated animals, including changes in body weight and overall health.
Toxicity and Safety Profile
Limited public data is available on the comprehensive toxicity profile of this compound in preclinical models. In the VCaP xenograft study, the 40 mg/kg dose administered five days a week was reported to be effective in reducing tumor growth, suggesting it is a tolerated dose in that specific study. However, researchers should conduct their own dose-finding and toxicity studies to establish the maximum tolerated dose (MTD) and to fully characterize the safety profile of this compound in their specific animal models. Standard toxicological assessments should include monitoring of clinical signs, body weight changes, and histopathological analysis of major organs at the end of the study.
References
Troubleshooting & Optimization
Troubleshooting MI-136 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Menin-MLL inhibitor, MI-136. The following information is designed to address common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). By binding to Menin, this compound disrupts the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of certain cancer cells, particularly in MLL-rearranged leukemias and some solid tumors like castration-resistant prostate cancer.[1][2][3][4][5]
Q2: What are the known solvents for this compound?
This compound is known to be soluble in several organic solvents. The table below summarizes the available solubility data. It is important to note that for cell-based assays, the final concentration of the organic solvent should be kept as low as possible (ideally ≤0.5% v/v for DMSO) to avoid cytotoxicity.[6][7]
Quantitative Solubility Data
| Solvent | Reported Solubility/Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL | Probechem |
| Dimethylformamide (DMF) | 1 mg/mL | Cayman Chemical |
| Ethanol | 10 mg/mL | Cayman Chemical |
| Ethanol | 94 mg/mL | Selleck Chemicals |
| Water | Insoluble | Selleck Chemicals |
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution in aqueous media (e.g., PBS or cell culture medium).
Cause: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer in which it has poor solubility. The abrupt change in solvent polarity causes the compound to come out of solution.[8][9]
Solutions:
-
Optimize the Final Concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. It may be necessary to perform a dose-response curve to find the highest effective concentration that remains in solution.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform serial dilutions. First, create an intermediate dilution of the this compound stock in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help maintain solubility.[8][9]
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may be necessary. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be empirically determined for your specific cell type.[6][7]
-
Use of Excipients: For in vivo studies, formulation with excipients is often necessary. Common strategies include the use of co-solvents like PEG300 or PEG400, and surfactants like Tween 80.[1][10][11][12] A reported formulation for a 40 mg/kg intraperitoneal injection of this compound in mice involved a suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
Issue 2: My this compound solution appears cloudy or forms a precipitate over time in the incubator.
Cause: Even if a solution is initially clear, changes in temperature, pH, or evaporation during incubation can lead to delayed precipitation. Components of the cell culture medium, such as salts and proteins, can also interact with the compound and reduce its solubility over time.[13][14]
Solutions:
-
Pre-warm all components: Ensure that the cell culture medium and any dilution buffers are pre-warmed to 37°C before adding the this compound stock solution.[8][9]
-
pH consideration: Although not commonly reported for this compound, the pH of the final solution can influence the solubility of some compounds. Ensure the pH of your final medium is within the optimal range for your cells and the compound.
-
Minimize Evaporation: Use tightly sealed flasks or plates, and ensure proper humidification of the incubator to prevent evaporation, which can increase the concentration of all components in the medium, potentially exceeding the solubility limit of this compound.[13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 470.51 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out 4.71 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
In a separate sterile tube containing the final volume of pre-warmed complete cell culture medium (e.g., 9 mL), add 1 mL of the 100 µM intermediate dilution to achieve the final 10 µM working concentration.
-
Mix the final working solution gently but thoroughly by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The tumor suppressor menin regulates hematopoiesis and myeloid transformation by influencing Hox gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing MI-136 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MI-136 for cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1][2] By disrupting this interaction, this compound can modulate signaling pathways, such as the Androgen Receptor (AR) signaling pathway, and inhibit the proliferation of certain cancer cells.[1][3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: Based on published data, a broad concentration range finding experiment is recommended as a first step.[4] For this compound, IC50 values in various cancer cell lines have been reported in the low micromolar range. For example, IC50 values were 5.59 µM in LNCaP cells, 7.15 µM in VCaP cells, and 5.37 µM in 22rv1 cells.[1] Therefore, a starting range of 0.1 µM to 50 µM is a reasonable starting point for many cell lines.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times for cell viability assays typically range from 24 to 72 hours.[4] The optimal time will depend on the cell line's doubling time and the specific experimental question. A 24-hour incubation has been used to assess the inhibition of cell proliferation with this compound.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in DMSO.[2] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.
Troubleshooting Guide
Even with careful planning, issues can arise during your experiments. This guide addresses common problems encountered when optimizing this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High cell death at all tested concentrations | The cell line is highly sensitive to this compound. | Test a lower range of this compound concentrations (e.g., nanomolar range). Shorten the incubation time. |
| This compound precipitated out of solution. | Visually inspect the culture medium for any precipitate. Ensure the final DMSO concentration is not causing insolubility. Prepare fresh dilutions from the stock solution for each experiment. | |
| Off-target effects of the inhibitor at high concentrations. | Perform a dose-response experiment to identify a concentration that inhibits the target without causing excessive cytotoxicity. | |
| No significant effect on cell viability | The concentration of this compound is too low. | Test a higher range of this compound concentrations. |
| The cell line is resistant to this compound. | Confirm that the target signaling pathway (e.g., Menin-MLL interaction, AR signaling) is active in your cell line. | |
| Issues with the cell viability assay itself. | Ensure that your cell seeding density is optimal and that the cells are in the logarithmic growth phase. Include positive and negative controls for the assay. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting of this compound dilutions. | Use calibrated pipettes and perform serial dilutions carefully. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines, providing a reference for determining an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 5.59 | [1] |
| VCaP | Prostate Cancer | 7.15 | [1] |
| 22rv1 | Prostate Cancer | 5.37 | [1] |
| PNT2 | Normal Prostate | 19.76 | [1] |
| Endometrial Cancer Organoids | Endometrial Cancer | 4.5 | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a background control.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability signal (e.g., absorbance or luminescence) against the number of cells seeded.
-
The optimal seeding density will be in the linear range of this curve, representing logarithmic growth.
Protocol 2: Optimizing this compound Concentration Using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the IC50 of this compound in a specific cell line.
Materials:
-
Cells seeded at the optimal density in a 96-well plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., from 0.1 µM to 50 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound inhibits the Menin-MLL interaction.
References
Potential off-target effects of MI-136 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MI-136 in cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL).[1][2] In cancers such as MLL-rearranged leukemias, this interaction is crucial for the leukemogenic activity of MLL fusion proteins. This compound competitively binds to the MLL binding pocket on Menin, disrupting the Menin-MLL interaction. This leads to the downregulation of downstream target genes, including HOXA9 and MEIS1, which are critical for the proliferation and survival of these cancer cells. Ultimately, this inhibition induces apoptosis and cellular differentiation.
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated activity in various cancer models, including:
-
MLL-rearranged leukemias: By disrupting the Menin-MLL interaction.
-
Castration-resistant prostate cancer: Where it has been shown to block Androgen Receptor (AR) signaling.[1][2]
-
Endometrial cancer: By inhibiting the Hypoxia-Inducible Factor (HIF) signaling pathway.[3]
Q3: What are the binding affinity and potency of this compound?
This compound exhibits a strong binding affinity for Menin with a dissociation constant (Kd) of 23.6 nM and an IC50 of 31 nM for the inhibition of the Menin-MLL interaction in biochemical assays.[1][2]
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Cancer Cell Growth
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines. |
| Poor Compound Stability | Ensure proper storage of this compound stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low Target Expression | Confirm the expression of Menin and MLL (or MLL-fusion proteins) in your cancer cell line using Western blot or qPCR. Cell lines with low target expression may be less sensitive to this compound. |
| Cell Line Resistance | The cancer cell line may have intrinsic or acquired resistance mechanisms. This could include mutations in the MEN1 gene or upregulation of alternative survival pathways. |
Issue 2: High Levels of Cell Death in Control or Non-Target Cancer Cell Lines
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | High concentrations of small molecule inhibitors can lead to off-target effects and general cellular toxicity. Lower the concentration of this compound and perform a viability assay on a non-sensitive control cell line to assess non-specific toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a vehicle-only control. |
| Experimental Artifact | Review experimental setup for potential errors in pipetting, cell counting, or reagent preparation. |
Issue 3: Unexpected Phenotypic Changes in Treated Cells
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | This compound, like other small molecule inhibitors, may have unintended off-target effects. To investigate this, you can perform a Cellular Thermal Shift Assay (CETSA) to identify potential off-target binding partners or a proteomic analysis to observe global changes in protein expression. |
| Activation of Compensatory Pathways | Inhibition of the Menin-MLL pathway may lead to the activation of other signaling pathways as a compensatory mechanism. Use pathway analysis tools on transcriptomic or proteomic data to identify such changes. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Menin-MLL PPI IC50 | 31 nM | Biochemical Assay | [1][2] |
| Menin Binding Kd | 23.6 nM | Biochemical Assay | [1][2] |
| Cell Proliferation IC50 | 5.59 µM | LNCaP (Prostate) | [1] |
| 7.15 µM | VCaP (Prostate) | [1] | |
| 5.37 µM | 22rv1 (Prostate) | [1] | |
| 19.76 µM | PNT2 (Prostate) | [1] | |
| 4.5 µM | Endometrial Cancer Organoids | [3] |
Experimental Protocols
Protocol 1: Western Blot for On-Target Gene Downregulation
Objective: To confirm the on-target effect of this compound by measuring the protein levels of downstream targets (e.g., HOXA9, MEIS1).
Methodology:
-
Cell Treatment: Seed cancer cells (e.g., MLL-rearranged leukemia cells) and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative protein expression levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
Objective: To confirm direct binding of this compound to Menin in a cellular context and to screen for potential off-target interactions.[4][5][6][7][8]
Methodology:
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation. Ligand-bound proteins will be more thermally stable.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection:
-
For Target Engagement: Analyze the soluble fractions by Western blot using an anti-Menin antibody. An increase in soluble Menin at higher temperatures in the this compound treated samples indicates target engagement.
-
For Off-Target Identification (Proteomics approach): Analyze the soluble fractions from a specific temperature (where unbound proteins of interest would precipitate) using mass spectrometry to identify proteins that are stabilized by this compound.
-
Visualizations
Caption: On-target signaling pathway of this compound in MLL-rearranged cancer cells.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-136 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MI-136 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation of this compound from a solution can occur, particularly with stock solutions stored for extended periods or subjected to temperature fluctuations. If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound.[2] To prevent precipitation, ensure that you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[3] For in vivo experiments, it is always recommended to prepare the working solution fresh on the day of use.[2]
Q3: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A3: A decrease in efficacy over time in long-term experiments can be attributed to several factors related to the stability of this compound. One possibility is the degradation of the compound in the cell culture medium. The half-life of this compound in vivo after oral administration has been reported to be 3.1 hours, suggesting it may have limited stability in aqueous environments over extended periods.[2] For long-term cell culture, it is recommended to replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q4: Are there any known issues with this compound and light sensitivity?
A4: While specific data on the light sensitivity of this compound is not extensively published, it is a general best practice for all small molecule inhibitors to protect them from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil to minimize potential photodegradation, which could lead to a loss of activity over time.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound from the solid compound. Compare the results with those obtained using the old stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent final concentration | Always perform a final concentration check of your working solution. Ensure accurate and consistent dilution from the stock solution for each experiment. |
| Variability in cell culture conditions | Standardize all cell culture parameters, including cell passage number, confluency, and media composition, as these can influence the cellular response to this compound. |
Issue 2: Low Potency or Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values have been reported to be in the range of 5-20 μM for various prostate cancer cell lines.[2] |
| Incorrect preparation of working solution | Ensure this compound is completely dissolved in the vehicle solvent (e.g., DMSO) before further dilution in aqueous media. Use fresh, anhydrous DMSO for preparing stock solutions.[3] |
| Cell line resistance | Confirm that your cell line expresses the target proteins (Menin and MLL) and the relevant downstream signaling components. Some cell lines may have intrinsic or acquired resistance mechanisms. |
| Compound degradation in media | For experiments longer than 24 hours, consider replenishing the media with fresh this compound at regular intervals. |
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -80°C | 2 years | [2] |
| Stock Solution (in DMSO) | -20°C | 1 year | [2] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 94 mg/mL (199.78 mM) | Use fresh DMSO as moisture can reduce solubility. | [3] |
| DMSO | 1 mg/mL | - | [1] |
| Ethanol | 10 mg/mL | - | [1] |
| DMF | 1 mg/mL | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be applied if necessary. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium from a freshly thawed or prepared stock solution. b. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours). For longer-term experiments, consider replenishing the medium with fresh compound every 48 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
How to minimize MI-136 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing potential toxicities associated with the menin-MLL inhibitor MI-136 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL)[1][2][3]. By disrupting this interaction, this compound can modulate the transcription of genes regulated by MLL, which are often implicated in certain types of cancer[2].
Q2: What is the reported general toxicity profile of menin-MLL inhibitors like this compound in preclinical studies?
Preclinical studies on several menin-MLL inhibitors, including compounds structurally and functionally related to this compound, have generally indicated a favorable safety profile in animal models[4][5][6]. Reports frequently mention a lack of significant effects on body weight, and no observable morphological changes in major organs such as the liver and kidneys at therapeutically effective doses[4][5][6].
Q3: Are there any specific dose-limiting toxicities reported for menin-MLL inhibitors in preclinical or clinical studies?
While preclinical studies for early-generation menin-MLL inhibitors often report a lack of overt toxicity, clinical trials with newer generation compounds have identified potential dose-limiting toxicities (DLTs). These include QTc prolongation and differentiation syndrome[4][7]. Although not specifically reported for this compound in the available preclinical literature, researchers should be aware of these potential class-related effects.
Q4: What are the key considerations for dose selection in in vivo studies with this compound?
Dose selection should be based on a balance of efficacy and safety. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD)[8][9][10][11][12]. Start with doses shown to be effective in in vitro studies and escalate until signs of toxicity are observed. Published studies have used doses of menin-MLL inhibitors ranging from 25 mg/kg to 100 mg/kg in mice, administered orally or via intraperitoneal injection[5][13].
Troubleshooting Guide: Managing Potential this compound Toxicity
This guide provides practical advice for monitoring and mitigating potential adverse effects during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss | - Drug-related toxicity - Reduced food/water intake - Tumor burden | - Monitor body weight at least three times per week. - If weight loss exceeds 15-20% of baseline, consider dose reduction or euthanasia[9]. - Provide palatable, high-calorie food supplements. - Assess tumor burden as a potential contributing factor. |
| Changes in Appearance or Behavior | - General malaise - Specific organ toxicity | - Perform daily clinical observations. Look for signs such as hunched posture, ruffled fur, lethargy, or social isolation[8][14][15][16]. - Utilize a clinical scoring system to quantify observations. - If significant changes are observed, consider dose reduction and collection of blood for hematology and clinical chemistry analysis. |
| Signs of Dehydration | - Reduced water intake - Diarrhea | - Monitor for skin tenting and sunken eyes. - Ensure easy access to water, including providing hydrogel packs on the cage floor. - If diarrhea is observed, monitor its severity and duration. |
| Unexpected Mortality | - Acute toxicity | - Perform a thorough necropsy to identify potential target organs of toxicity. - Collect tissues for histopathological analysis. - Re-evaluate the dosing regimen and consider a dose de-escalation. |
Experimental Protocols
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use the same rodent species and strain as planned for the efficacy studies (e.g., BALB/c or C57BL/6 mice).
-
Group Size: A minimum of 3-5 animals per dose group.
-
Dose Escalation:
-
Start with a dose below the anticipated efficacious dose.
-
Escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Administer this compound daily for a defined period (e.g., 5-14 days) via the intended route of administration.
-
-
Monitoring:
-
MTD Definition: The MTD is the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity[9].
Routine Toxicity Monitoring in Efficacy Studies
Objective: To monitor for and manage potential toxicity during long-term efficacy studies.
Methodology:
-
Clinical Observations:
-
Body Weight:
-
Measure and record body weight at least three times per week.
-
-
Interim Blood Collection:
-
If signs of toxicity are observed, consider collecting a small blood sample (e.g., via saphenous or submandibular vein) for CBC and chemistry analysis.
-
-
End-of-Study Analysis:
-
At the study endpoint, perform a complete necropsy.
-
Collect blood for hematology and clinical chemistry.
-
Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological evaluation.
-
Data Presentation
Table 1: Example Hematology and Clinical Chemistry Parameters for Monitoring
| Hematology | Clinical Chemistry |
| White Blood Cell Count (WBC) | Alanine Aminotransferase (ALT) |
| Red Blood Cell Count (RBC) | Aspartate Aminotransferase (AST) |
| Hemoglobin (HGB) | Alkaline Phosphatase (ALP) |
| Hematocrit (HCT) | Blood Urea Nitrogen (BUN) |
| Platelet Count (PLT) | Creatinine (CREA) |
| Neutrophils | Total Bilirubin (TBIL) |
| Lymphocytes | Glucose (GLU) |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Menin-MLL interaction.
Caption: Workflow for monitoring and managing potential toxicity in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: MI-136 & Menin Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for overcoming resistance to the MLL1-menin inhibitor, MI-136, in leukemia models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A (KMT2A), also known as Mixed-Lineage Leukemia (MLL1) protein.[1][2][3] In specific subtypes of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1c), the menin-MLL1 interaction is critical for maintaining a leukemogenic gene expression program.[1][2][4] this compound binds to a pocket on menin, preventing its association with MLL1.[5][6] This disruption leads to the downregulation of key MLL1 target genes, including HOXA9 and MEIS1, which in turn inhibits cancer cell proliferation and promotes cellular differentiation.[7][8][9][10]
Q2: What are the primary mechanisms of acquired resistance to menin inhibitors like this compound?
A2: There are two main categories of resistance observed with menin inhibitors:
-
Genetic Resistance: This is the most well-characterized mechanism and involves the acquisition of somatic point mutations in the MEN1 gene, which encodes the menin protein.[4][7][11] These mutations typically occur at the drug-binding interface, preventing the inhibitor from binding effectively to menin.[4][11] However, the mutations do not disrupt the critical interaction with MLL1, allowing the oncogenic signaling to persist despite the presence of the drug.[4]
-
Non-Genetic Resistance: Leukemia cells can also adapt to treatment without acquiring mutations in the drug target.[11][12] This can involve transcriptional reprogramming, where cells "learn to work around" the inhibition by upregulating parallel signaling pathways that bypass the dependency on menin-MLL1 signaling to maintain their survival and proliferation.[4][12]
Q3: Which leukemia cell lines are typically sensitive to this compound?
A3: Cell lines with KMT2A (MLL) rearrangements or NPM1 mutations are typically sensitive to menin inhibitors. Commonly used sensitive cell lines include MV-4-11 (KMT2A-AF4), MOLM-13 (KMT2A-AF9), and OCI-AML3 (NPM1c).[9][13] Cell lines lacking these specific alterations, such as K562 or U937, are generally resistant and can be used as negative controls.[3]
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability in my sensitive cell line (e.g., MV-4-11) after this compound treatment. What should I check?
A1: Several factors could be at play. Follow this checklist:
-
Confirm Compound Integrity: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh dilutions from a new stock if necessary.
-
Verify Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to confirm you are working with the correct, uncontaminated cell line.
-
Assess Target Engagement: Before checking viability, confirm the drug is engaging its target. Perform qRT-PCR or Western Blot to check for the downregulation of MLL1 target genes like HOXA9 and MEIS1.[9][14] A lack of change in these markers suggests a problem with the drug's activity or a fundamental resistance in your specific cell stock.
-
Optimize Dosing: Review the literature for the effective concentration range for your cell line. Ensure your dose-response curve covers a sufficiently broad range to determine an accurate IC50.
-
Consider Acquired Resistance: If the cells have been cultured for many passages, they may have developed spontaneous resistance. Test an earlier passage of the cells if available.
Q2: My cells initially responded to this compound, but now they are growing well despite continuous treatment. How can I determine the resistance mechanism?
A2: This is a classic case of acquired resistance. A systematic approach is needed to identify the cause:
-
Validate the Resistant Phenotype: First, confirm the shift in sensitivity by performing a dose-response assay (e.g., CellTiter-Glo) to compare the IC50 of the resistant population to the parental, sensitive cells.
-
Sequence the MEN1 Gene: The most common cause of acquired resistance is a mutation in the drug target.[4][7][11] Extract genomic DNA from both the resistant and parental cell populations and perform Sanger or next-generation sequencing of the MEN1 coding region to look for point mutations.[14]
-
Analyze Downstream Signaling: If no MEN1 mutations are found, investigate non-genetic mechanisms. Use Western Blot or qRT-PCR to re-assess HOXA9 and MEIS1 levels. If their expression is restored in the resistant cells, it points to a mechanism upstream of transcription. If their expression remains low, it suggests the cells have activated a bypass pathway.[4]
-
Explore Bypass Pathways: Use techniques like RNA-sequencing to compare the global gene expression profiles of the sensitive and resistant cells. This can reveal the upregulation of parallel survival pathways (e.g., FLT3, BCL-2, or MYC signaling).[1][14]
Q3: How can I overcome the resistance I'm observing in my experiments?
A3: The primary strategy to overcome resistance is through combination therapy.[11][12] Based on your findings about the resistance mechanism, you can select a rational combination partner.
-
For MEN1 Mutation-Driven Resistance: A next-generation menin inhibitor that is effective against known resistance mutations may be an option.[1][2] Alternatively, targeting a downstream pathway that is still critical for the cells could work.
-
For Non-Genetic/Bypass Pathway Resistance: Combine this compound with an inhibitor targeting the identified upregulated pathway. This dual-pressure approach can prevent the escape of resistant clones.[15]
Data Presentation: Resistance & Combination Strategies
Table 1: Comparison of this compound IC50 Values in Sensitive vs. Resistant Leukemia Models
| Cell Line Model | Genetic Background | This compound IC50 (Parental) | This compound IC50 (Resistant) | Fold Change | Potential Resistance Mechanism |
|---|---|---|---|---|---|
| MV-4-11 | KMT2A-AF4 | ~15 nM | > 500 nM | >33x | MEN1 point mutation |
| MOLM-13 | KMT2A-AF9 | ~20 nM | > 1 µM | >50x | MEN1 point mutation |
| OCI-AML3 | NPM1c | ~50 nM | > 2 µM | >40x | Upregulation of bypass pathway |
Note: IC50 values are illustrative and should be determined empirically for your specific experimental system.
Table 2: Recommended Drug Combinations to Overcome this compound Resistance
| Drug Class Combination | Rationale | Example Compounds | Target Cell Population |
|---|---|---|---|
| Menin Inhibitor + BCL-2 Inhibitor | BCL-2 is a key anti-apoptotic protein. Its inhibition is synergistic with therapies that promote differentiation or cell cycle arrest.[1] | This compound + Venetoclax | KMT2A-r / NPM1c AML |
| Menin Inhibitor + FLT3 Inhibitor | Co-occurring FLT3 mutations are common. Combining inhibitors targets two distinct oncogenic drivers.[1][12] | This compound + Gilteritinib | KMT2A-r / FLT3-mutated AML |
| Menin Inhibitor + Hypomethylating Agent | Epigenetic modifiers can re-sensitize cells to targeted therapies. | This compound + Azacitidine | KMT2A-r / NPM1c AML |
| Menin Inhibitor + Standard Chemotherapy | Increases cytotoxic pressure and reduces the chance of resistant clone survival.[12] | this compound + Cytarabine | Newly Diagnosed AML |
Visual Guides: Pathways & Workflows
Caption: this compound disrupts the critical Menin-MLL1 interaction.
Caption: Genetic and non-genetic routes to menin inhibitor resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A menin-KMT2A inhibitor to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 4. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. youtube.com [youtube.com]
- 12. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. alexslemonade.org [alexslemonade.org]
Technical Support Center: Addressing Variability in MI-136 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the menin-MLL inhibitor, MI-136. Our goal is to help you navigate potential sources of variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[1] By binding to menin, this compound disrupts the menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins.[2] This disruption leads to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are critical for the proliferation and survival of certain cancer cells.[3]
Q2: In which cancer types has this compound shown activity?
A2: this compound and other menin-MLL inhibitors have demonstrated preclinical activity in various cancer types, including:
-
Acute Leukemias with MLL rearrangements (MLL-r): This is the most well-established context for menin-MLL inhibitors, where they can induce differentiation and apoptosis in leukemia cells.[4]
-
Endometrial Cancer: this compound has been shown to inhibit the growth of endometrial cancer organoids by downregulating the HIF signaling pathway.
-
Prostate Cancer: this compound can block androgen receptor (AR) signaling, suggesting its potential in treating castration-resistant prostate cancer.[1]
Q3: What are the common sources of variability when working with this compound?
A3: Variability in experimental results with this compound can arise from several factors:
-
Compound Stability and Solubility: Like many small molecules, the stability and solubility of this compound in cell culture media and in vivo vehicles can affect its effective concentration.
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound due to differences in their genetic background, expression levels of menin and MLL, and activity of drug efflux pumps.
-
Experimental Protocol Differences: Variations in cell density, inhibitor incubation time, and the specific assay used can all contribute to inconsistent results.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unexpected phenotypes or toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Question: My IC50 values for this compound are not consistent between experiments or are different from published data. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inaccurate Compound Concentration | Verify the initial stock concentration of your this compound. Ensure accurate serial dilutions and thorough mixing at each step. |
| Variations in Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Cell density can influence growth rates and drug sensitivity. |
| Different Incubation Times | Standardize the incubation time with this compound. Longer exposure times may lead to lower IC50 values. |
| Assay Method Variability | The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the apparent IC50. Ensure you are using a consistent method and that the assay components do not interfere with this compound. |
| Cell Line Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Serum Concentration | The concentration of fetal bovine serum (FBS) in the culture medium can affect the bioavailability of this compound through protein binding. Use a consistent and specified FBS concentration. |
Issue 2: High Cytotoxicity in Control or Non-Target Cells
Question: I'm observing significant cell death in my negative control or non-MLL rearranged cell lines treated with this compound. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range. High concentrations can lead to off-target effects and general cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Compound Instability | This compound degradation products might be toxic. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |
| Off-Target Effects | To confirm on-target activity, perform downstream analysis such as Western blotting or qPCR for HOXA9 and MEIS1. A decrease in their expression would indicate specific menin-MLL inhibition. |
Data Presentation
Table 1: Reported IC50 Values of this compound and Other Menin-MLL Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | LNCaP | Prostate Cancer | 5590 | [1] |
| VCaP | Prostate Cancer | 7150 | [1] | |
| 22rv1 | Prostate Cancer | 5370 | [1] | |
| PNT2 | Normal Prostate | 19760 | [1] | |
| MI-463 | Various MLL-r | Acute Leukemia | 15.3 | [3] |
| MI-503 | Various MLL-r | Acute Leukemia | 14.7 | [3] |
| MI-538 | MV-4-11 | Acute Myeloid Leukemia | 21 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for HOXA9 and MEIS1
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of HOXA9 and MEIS1 to the loading control.
Mandatory Visualizations
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
MI-136 degradation and storage best practices
Welcome to the technical support center for MI-136, a potent inhibitor of the menin-MLL protein-protein interaction (PPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on degradation, storage best practices, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[1] In the context of castration-resistant prostate cancer (CRPC), the MLL complex acts as a co-activator for the Androgen Receptor (AR). By binding to menin, this compound blocks the recruitment of the MLL complex to AR target genes, thereby inhibiting AR-mediated transcription and the growth of cancer cells.[2][3]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least four years.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, DMF, and ethanol (B145695).[3] For long-term storage, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO. These stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the potential degradation pathways for this compound?
This compound has a thienopyrimidine core structure. Thienopyrimidines can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Oxidation: The sulfur atom in the thiophene (B33073) ring and the nitrogen atoms in the pyrimidine (B1678525) ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.[4]
-
Hydrolysis: The amide-like bonds within the pyrimidine ring and the ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.[5]
-
Photodegradation: Exposure to UV light can lead to the degradation of heterocyclic compounds like thienopyrimidines. It is recommended to protect this compound solutions from light.[6]
Q5: I am observing lower than expected potency in my cell-based assays. What could be the issue?
Several factors could contribute to lower than expected potency:
-
Degradation of this compound: Ensure that the compound has been stored correctly and that stock solutions are not subjected to frequent freeze-thaw cycles.
-
Cell Line Specificity: The efficacy of this compound can vary between different cell lines. Ensure that your cell line of interest expresses the necessary molecular targets (e.g., wild-type AR and menin).
-
Experimental Conditions: Optimize inhibitor concentration and incubation time for your specific cell line and assay.
-
Serum Protein Binding: Components in the cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider using serum-free or reduced-serum media for the duration of the treatment.
Q6: Are there any known resistance mechanisms to menin-MLL inhibitors like this compound?
Yes, resistance to menin-MLL inhibitors can develop. Potential mechanisms include:
-
Mutations in the MEN1 Gene: Mutations in the menin protein can prevent the inhibitor from binding effectively.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by upregulating other survival pathways to compensate for the inhibition of the menin-MLL interaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | - Inconsistent cell passage number or confluency.- Variability in this compound solution preparation.- Inconsistent incubation times. | - Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Ensure precise and consistent timing for all experimental steps. |
| High background signal in Western blots | - Non-specific antibody binding.- Insufficient blocking.- High concentration of secondary antibody. | - Optimize primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Perform additional washing steps. |
| Low yield in Chromatin Immunoprecipitation (ChIP) | - Inefficient cell lysis or chromatin shearing.- Poor antibody quality.- Insufficient cross-linking. | - Optimize sonication or enzymatic digestion conditions to achieve chromatin fragments in the 200-1000 bp range.- Use a ChIP-validated antibody against the target protein.- Optimize the duration and concentration of formaldehyde (B43269) for cross-linking. |
| Precipitation of this compound in aqueous media | - Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80.[7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines (e.g., VCaP).
Materials:
-
VCaP cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be ≤ 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for assessing the occupancy of a protein of interest (e.g., AR, menin) on a specific gene promoter.
Materials:
-
Cells treated with this compound
-
Formaldehyde (37%)
-
Cell lysis and chromatin shearing buffers
-
ChIP-validated antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for the target gene promoter and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Immunoprecipitate the protein-DNA complexes overnight at 4°C with a specific antibody. Use a non-specific IgG as a negative control.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of the target DNA sequence by qPCR using primers specific to the gene promoter of interest.
Visualizations
Androgen Receptor (AR) Signaling Pathway
Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the efficacy of this compound in vitro and in vivo.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: MI-136 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of MI-136, a menin-MLL inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility.[1] Like many small molecule inhibitors, this compound's effectiveness when administered orally can be limited by a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption. One supplier notes that this compound is "insoluble" in water.[1] While a half-life of 3.1 hours has been reported after oral administration, this does not indicate the extent of absorption, and many in vivo studies have utilized intraperitoneal injections to bypass the gut.[2]
Q2: What are the key physicochemical properties of this compound that we should be aware of?
A2: Understanding the physicochemical properties of this compound is the first step in designing appropriate in vivo experiments. Key known properties are summarized below. The poor aqueous solubility is a critical factor to address in formulation development.
Q3: Are there successful examples of improving the oral bioavailability of similar menin-MLL inhibitors?
A3: Yes, analogs of this compound have been successfully formulated for oral administration, demonstrating that the thienopyrimidine scaffold can be made orally bioavailable. For instance, MI-463 and MI-503 have reported oral bioavailabilities of approximately 45% and 75% in mice, respectively. Another potent menin-MLL inhibitor, VTP50469, is also orally bioavailable and has been administered in vivo by formulating it into mouse chow. These examples suggest that with appropriate formulation strategies, the challenges with this compound's oral delivery can be overcome.
Q4: What formulation strategies should we consider to improve the oral bioavailability of this compound?
A4: Given this compound's poor aqueous solubility, several formulation strategies can be employed to enhance its oral absorption. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanocrystal technology can improve its dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can be developed to solubilize this compound in the GI tract.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form a soluble inclusion complex, thereby increasing its aqueous solubility.
-
Suspension Formulations: For initial in vivo studies, a homogeneous suspension using vehicles like carboxymethylcellulose sodium (CMC-Na) can be a practical approach.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor dissolution due to low aqueous solubility. | 1. Confirm the solid-state properties of your this compound batch (crystalline vs. amorphous).2. Develop an enabling formulation (e.g., micronized suspension, amorphous solid dispersion, lipid-based formulation).3. Perform a pilot pharmacokinetic (PK) study comparing the new formulation to a simple suspension. |
| High variability in plasma exposure between animals | Inhomogeneous dosing suspension; food effects. | 1. Ensure the dosing formulation is a fine, uniform suspension. Use a homogenizer if necessary.2. Standardize the fasting state of the animals before dosing.3. Consider a solution formulation if a suitable vehicle can be found, though this may be challenging given its poor aqueous solubility. |
| Rapid clearance (short half-life) | Potential for high first-pass metabolism. | 1. Conduct an intravenous PK study to determine the absolute bioavailability and clearance rate.2. If clearance is high, this may indicate that formulation strategies alone will not be sufficient and chemical modification of the molecule may be necessary for future analogs. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁F₃N₆S | [3] |
| Molecular Weight | 470.52 g/mol | [3] |
| Aqueous Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | DMSO: ~1 mg/mLEthanol: ~10 mg/mLDMF: ~1 mg/mL | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Menin-MLL Inhibitors in Mice
| Compound | Route of Administration | Dose | T₁/₂ (h) | Oral Bioavailability (%) | Source |
| This compound | Oral | Not Specified | 3.1 | Not Reported | [2] |
| MI-463 | Oral | Not Specified | Not Reported | ~45 | |
| MI-503 | Oral | Not Specified | Not Reported | ~75 | |
| VTP50469 | Oral (in chow) | ~120-180 mg/kg/day | Not Reported | Orally Bioavailable |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Suspension of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Wetting the Powder: Add a small amount of the CMC-Na vehicle to the this compound powder to form a paste. This helps to prevent clumping.
-
Suspension Formation: Gradually add the remaining CMC-Na vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: For a more uniform suspension, use a tissue homogenizer or sonicator to break down any aggregates.
-
Dosing: Administer the suspension to the animals via oral gavage at the desired dose. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
Protocol 2: In Vivo Pharmacokinetic Study Design
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6), with an adequate number of animals per time point to ensure statistical power.
-
Dosing Groups:
-
Oral (PO) Group: Administer the formulated this compound at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) at a lower dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability.
Visualizations
Caption: A logical workflow for addressing poor oral bioavailability.
Caption: this compound inhibits the Menin-MLL interaction, blocking leukemogenesis.
References
Validation & Comparative
Comparative Guide to Menin-MLL Inhibitors in Leukemia: MI-136 and Beyond
This guide provides a detailed comparison of MI-136 and other prominent menin-Mixed Lineage Leukemia (MLL) inhibitors for the treatment of acute leukemias, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of preclinical and clinical data, detailed experimental methodologies, and an overview of the underlying signaling pathways.
Introduction
The interaction between the protein menin and the MLL1 protein (also known as KMT2A) is a critical dependency for the development and progression of specific subtypes of acute leukemia.[1] In leukemias with MLL gene rearrangements, the resulting MLL fusion proteins must bind to menin to be recruited to chromatin, where they aberrantly activate the transcription of leukemogenic genes like HOXA9 and MEIS1.[1][2] This dependency has established the menin-MLL protein-protein interaction (PPI) as a compelling therapeutic target.[1] Small molecule inhibitors designed to disrupt this interaction represent a promising class of targeted therapies.[3][4]
This guide focuses on this compound, an early but significant menin-MLL inhibitor, and compares it with its more potent derivatives and the clinically advanced inhibitors, revumenib and ziftomenib, which have recently been approved for clinical use.[5][6]
The Menin-MLL Signaling Pathway and Mechanism of Inhibition
In MLL-rearranged or NPM1-mutated leukemias, the MLL fusion protein or the MLL1/NPM1c complex is tethered to chromatin via a direct interaction with menin. This leads to histone modifications (e.g., H3K4 trimethylation) and the upregulation of genes that drive leukemogenesis. Menin inhibitors function by binding to a specific pocket on the menin protein, physically blocking its interaction with MLL.[4] This disruption prevents the recruitment of the leukemogenic complex to its target genes, leading to the downregulation of HOXA9 and MEIS1, followed by cell differentiation and apoptosis.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
MI-136: A Novel Menin-MLL Inhibitor Challenging Standard Chemotherapy Paradigms
For Immediate Release
In the evolving landscape of oncology, the quest for targeted therapies with improved efficacy and reduced toxicity remains paramount. MI-136, a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI), has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of the preclinical efficacy of this compound with established standard-of-care chemotherapy regimens in relevant cancer types, offering researchers, scientists, and drug development professionals a detailed overview of its potential.
Mechanism of Action: A Targeted Approach
This compound disrupts the critical interaction between menin and MLL, a key driver in certain types of cancer, particularly those with MLL rearrangements or aberrant androgen receptor (AR) signaling. By inhibiting this interaction, this compound aims to halt the cell cycle and induce apoptosis in cancer cells, offering a more targeted mechanism compared to the broad cytotoxic effects of traditional chemotherapy.
Figure 1: Simplified signaling pathway of this compound action.
Preclinical Efficacy of this compound
Current data for this compound is derived from preclinical studies, including in vitro cell-based assays and in vivo animal models.
Castration-Resistant Prostate Cancer (CRPC)
In preclinical models of CRPC, this compound has demonstrated significant anti-tumor activity. It has been shown to inhibit the proliferation of androgen receptor (AR)-positive prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| LNCaP | 5.59[1] |
| VCaP | 7.15[1] |
| 22RV1 | 5.37[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In a VCaP xenograft mouse model, intraperitoneal administration of this compound at 40 mg/kg resulted in a significant decrease in tumor growth compared to the vehicle control group[1].
Endometrial Cancer
This compound has also shown promise in preclinical models of endometrial cancer. Studies using endometrial cancer organoids have demonstrated its ability to inhibit tumor growth. The reported IC50 of this compound on these organoids was 4.5 µM[2]. Mechanistically, this compound was found to downregulate the expression of components of the HIF pathway[2].
Standard Chemotherapy Regimens: A Clinical Benchmark
For comparison, the following tables summarize the established first-line standard-of-care chemotherapy regimens for the relevant cancer types. It is crucial to note that the efficacy data for these agents are derived from human clinical trials, a different context from the preclinical data available for this compound.
Castration-Resistant Prostate Cancer (CRPC)
The standard first-line chemotherapy for metastatic CRPC is docetaxel (B913) in combination with prednisone[3][4][5][6][7].
Table 2: Standard First-Line Chemotherapy for Metastatic CRPC
| Regimen | Key Efficacy Outcomes (from clinical trials) |
| Docetaxel + Prednisone | Improved overall survival compared to mitoxantrone (B413) + prednisone[4]. |
Advanced or Recurrent Endometrial Cancer
The standard first-line chemotherapy for advanced or recurrent endometrial cancer typically involves a platinum-based agent combined with a taxane[8][9][10].
Table 3: Standard First-Line Chemotherapy for Advanced/Recurrent Endometrial Cancer
| Regimen | Key Efficacy Outcomes (from clinical trials) |
| Carboplatin + Paclitaxel | Widely adopted as the standard of care[8][9][10]. |
MLL-Rearranged Leukemia
Treatment for MLL-rearranged leukemias is intensive and depends on the lineage (Acute Myeloid Leukemia or Acute Lymphoblastic Leukemia) and patient age, generally involving multi-agent chemotherapy protocols[11][12][13]. Survival rates for MLL-rearranged ALL are approximately 40-50%[13][14].
Experimental Protocols
This compound In Vitro Cell Proliferation Assay
-
Cell Lines: LNCaP, VCaP, 22RV1 (prostate cancer).
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Cell viability was assessed using a standard method such as MTT or CellTiter-Glo assay after a specified incubation period.
-
Data Analysis: IC50 values were calculated from dose-response curves.
This compound In Vivo Xenograft Study (Prostate Cancer)
-
Animal Model: Immunocompromised mice bearing VCaP cell line-derived xenografts.
-
Treatment: Mice were administered this compound (e.g., 40 mg/kg, intraperitoneally) or a vehicle control.
-
Monitoring: Tumor volume was measured regularly throughout the study.
-
Endpoint: Tumor growth inhibition was determined by comparing the tumor volumes in the treated group to the control group.
Figure 2: Workflow for a typical in vivo xenograft experiment.
Conclusion and Future Directions
This compound demonstrates promising preclinical activity in models of castration-resistant prostate cancer and endometrial cancer. Its targeted mechanism of action as a menin-MLL inhibitor presents a potential advantage over the non-specific cytotoxicity of standard chemotherapy. However, it is imperative to underscore that the current data for this compound is preclinical. Further investigation, including head-to-head comparative studies in animal models and eventual progression to well-designed clinical trials, is necessary to definitively establish its efficacy and safety profile relative to standard chemotherapy in human patients. Several menin inhibitors are currently in clinical trials for various hematological malignancies, which will provide crucial insights into the therapeutic potential of this class of drugs[15][16][17][18]. The continued development of this compound and other menin-MLL inhibitors holds the potential to introduce a new paradigm in the treatment of specific, molecularly defined cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. cancer.ca [cancer.ca]
- 4. Chemotherapy options in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Castration-Resistant Prostate Cancer: Overview and Treatment - GoodRx [goodrx.com]
- 7. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 8. Chemotherapy for Endometrial Cancer in Adjuvant and Advanced Disease Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy for Endometrial Cancer: What To Expect | MyEndometrialCancerTeam [myendometrialcancerteam.com]
- 10. Chemotherapy for Endometrial Cancer | American Cancer Society [cancer.org]
- 11. Frontiers | Drug Repurposing for Targeting Acute Leukemia With KMT2A (MLL)—Gene Rearrangements [frontiersin.org]
- 12. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 18. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Menin-MLL Inhibitor MI-136 Demonstrates Potent In Vivo Anti-Tumor Effects in Preclinical Models of Prostate and Endometrial Cancers
The novel small molecule inhibitor MI-136, which targets the protein-protein interaction between menin and mixed-lineage leukemia (MLL), has shown significant efficacy in reducing tumor growth in preclinical in vivo models of castration-resistant prostate cancer (CRPC) and endometrial cancer. This guide provides a comparative analysis of this compound's performance against standard-of-care agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways and experimental designs.
Comparative Efficacy of this compound in Vivo
This compound has demonstrated notable anti-tumor activity in aggressive cancer models, positioning it as a promising therapeutic candidate. Below is a summary of its in vivo performance compared to relevant alternative therapies.
Castration-Resistant Prostate Cancer (CRPC)
In a VCaP xenograft model of CRPC, treatment with this compound resulted in a significant decrease in tumor growth. When compared with enzalutamide, a second-generation androgen receptor (AR) inhibitor, the data suggests this compound holds potential as a novel therapeutic strategy.
| Treatment Agent | Cancer Model | Dosage and Administration | Key Findings |
| This compound | VCaP Xenograft | 40 mg/kg, intraperitoneal injection | Significant decrease in tumor growth. |
| Enzalutamide | VCaP Xenograft | 10 mg/kg, oral gavage | 10% tumor growth inhibition. In another study, a significant reduction in tumor wet weight was observed.[1] |
Endometrial Cancer
In an orthotopic mouse model of endometrial cancer, this compound effectively repressed tumor growth and improved survival. In a comparative context, standard chemotherapy agents such as carboplatin (B1684641) have shown variable efficacy in similar models.
| Treatment Agent | Cancer Model | Dosage and Administration | Key Findings |
| This compound | Orthotopic Endometrial Cancer | Not specified in available results | Repressed tumor growth and increased survival. |
| Carboplatin (in combination with Paclitaxel) | Orthotopic AN3CA Endometrial Cancer | Not specified in available results | Failed to alter tumor growth. |
| Carboplatin (in combination with PP242) | AN3CA Xenograft | Not specified in available results | 89% reduction in mean tumor volume.[2] |
Mechanism of Action: Targeting the Menin-MLL Interaction
This compound functions by disrupting the critical interaction between menin and the MLL1 protein, a key driver in certain cancers. This inhibition leads to distinct downstream effects depending on the cancer type.
-
In Castration-Resistant Prostate Cancer, the inhibition of the menin-MLL complex has been shown to block androgen receptor (AR) signaling, a crucial pathway for prostate cancer cell growth and survival.[3]
-
In Endometrial Cancer, this compound-mediated disruption of the menin-MLL interaction leads to the downregulation of the hypoxia-inducible factor (HIF) pathway, which is essential for tumor cell adaptation to low-oxygen environments and promotes angiogenesis and cell proliferation.
Visualizing the Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for the in vivo experiments cited in this guide. Specific parameters may vary between individual studies.
Castration-Resistant Prostate Cancer Xenograft Model
-
Cell Line: VCaP human prostate cancer cells.
-
Animal Model: Male severe combined immunodeficient (SCID) or other immunocompromised mice. For a castration-resistant model, mice are surgically castrated once tumors are established.
-
Cell Implantation: Subcutaneous injection of VCaP cells, typically mixed with Matrigel, into the flank of the mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Regimen:
-
This compound: 40 mg/kg administered via intraperitoneal injection, typically 5 days a week.
-
Enzalutamide: 10 mg/kg administered orally via gavage, typically daily.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in serum prostate-specific antigen (PSA) levels and overall survival.
Orthotopic Endometrial Cancer Model
-
Cell Line: Human endometrial cancer cell lines (e.g., AN3CA).
-
Animal Model: Female immunocompromised mice (e.g., nude mice).
-
Cell Implantation: Direct injection of cancer cells into the uterus of the mouse to establish an orthotopic tumor.
-
Tumor Establishment: Tumor growth is monitored, often using in vivo imaging techniques such as bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment Regimen:
-
This compound: Specific dosing and administration route for the orthotopic endometrial cancer model were not detailed in the available search results.
-
Carboplatin: Typically administered via intraperitoneal injection. Dosing can vary, but a common regimen is in combination with other agents like paclitaxel.
-
-
Tumor Measurement: Tumor growth is monitored through imaging. At the end of the study, tumors are often excised and weighed.
-
Endpoints: Primary endpoints include tumor growth inhibition and overall survival.
Conclusion
The menin-MLL inhibitor this compound demonstrates significant anti-tumor efficacy in preclinical in vivo models of castration-resistant prostate cancer and endometrial cancer through distinct mechanisms of action. In CRPC, it offers a potential new approach to overcoming resistance to standard androgen receptor-targeted therapies. In endometrial cancer, its ability to target the HIF pathway presents a novel strategy for this difficult-to-treat malignancy. Further investigation, including more direct comparative in vivo studies with optimized dosing and scheduling, is warranted to fully elucidate the therapeutic potential of this compound and to guide its clinical development for these and other cancers.
References
- 1. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual mTORC1/2 inhibition in a preclinical xenograft tumor model of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
MI-136: A Comparative Analysis in the Landscape of Epigenetic Modifiers Targeting the Menin-MLL Interaction
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of MI-136 with other inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, supported by experimental data.
The epigenetic modifier this compound has emerged as a significant tool in the study of cancers driven by aberrant MLL activity. As an inhibitor of the critical protein-protein interaction between menin and MLL, this compound offers a targeted approach to disrupt oncogenic signaling. This guide provides a comparative analysis of this compound with other notable menin-MLL inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Menin-MLL Inhibitors
The therapeutic potential and research utility of menin-MLL inhibitors are often initially assessed by their potency in biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values for this compound and other key epigenetic modifiers in this class.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50/GI50 (nM) | Reference |
| This compound | Menin-MLL Interaction | Biochemical (FP) | - | 31 | [1][2] |
| Cell Viability | LNCaP (Prostate) | 5590 | [1] | ||
| Cell Viability | VCaP (Prostate) | 7150 | [1] | ||
| Cell Viability | 22rv1 (Prostate) | 5370 | [1] | ||
| Cell Viability | Endometrial Cancer Organoids | 4500 | [3] | ||
| MI-503 | Menin-MLL Interaction | Biochemical (FP) | - | 14.7 | [4] |
| Cell Viability | MLL-rearranged leukemia cell lines | 250-570 | [4] | ||
| Cell Viability | MLL-AF9 transformed mouse bone marrow cells | 220 | [4][5] | ||
| Cell Viability | Osteosarcoma (143B) | 130 | [6] | ||
| MI-3454 | Menin-MLL1 Interaction | Biochemical (FP) | - | 0.51 | [2][7] |
| Cell Viability | MLL-rearranged leukemia cell lines (MV-4-11, MOLM-13, etc.) | 7-27 | [1][2][7] | ||
| VTP50469 | Menin-MLL1 Interaction | Biochemical (Ki) | - | 0.104 | [8] |
| Cell Viability | MLL-rearranged leukemia cell lines (MOLM13, MV4;11, etc.) | 13-37 | [9][10] |
Signaling Pathway and Mechanism of Action
This compound and its counterparts function by disrupting the interaction between menin and the MLL1 protein (or its oncogenic fusion protein variants). This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to target gene promoters, leading to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In cancers such as MLL-rearranged leukemia and certain solid tumors like prostate and endometrial cancer, this process aberrantly activates pro-leukemogenic and oncogenic gene expression programs. By blocking the menin-MLL interaction, these inhibitors prevent the deposition of H3K4me3 at these target loci, leading to the downregulation of key oncogenes like HOXA9 and MEIS1, and subsequent cell differentiation and apoptosis.
Caption: Mechanism of menin-MLL inhibitors.
Experimental Protocols
Detailed and reproducible experimental design is paramount in the evaluation of epigenetic modifiers. Below are standardized protocols for key assays used to characterize inhibitors like this compound.
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability and proliferation in response to inhibitor treatment.
Caption: Workflow for a cell viability MTT assay.
Methodology:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the menin-MLL inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period, typically 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to verify the disruption of the menin-MLL interaction within a cellular context.
Caption: Workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control, then lyse the cells in a suitable buffer to extract proteins.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for either menin or MLL.
-
Complex Capture: Add protein A/G-conjugated beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both menin and MLL to assess the level of their interaction. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
In Vivo Xenograft Model
This protocol describes a general workflow for assessing the in vivo efficacy of menin-MLL inhibitors.
References
- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibitor MI-503 exhibits potent anti-cancer activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MI-3454 | menin-MLL1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of MI-136's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-136, a potent small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), with other emerging alternatives. This guide includes supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this compound's mechanism of action and its standing in the current therapeutic landscape.
This compound is a small-molecule inhibitor that disrupts the critical interaction between Menin and the MLL1 protein, a key driver in certain types of leukemia and other cancers.[1] This interaction is essential for the recruitment of the MLL1 complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[2][3] By blocking this PPI, this compound and similar inhibitors aim to reverse the oncogenic activity of MLL fusion proteins.[4] This guide will compare this compound with other inhibitors targeting the Menin-MLL axis, as well as compounds targeting the associated MLL1-WDR5 interaction.
Comparative Performance of MLL Pathway Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and its alternatives. These compounds are categorized into two main classes: Menin-MLL inhibitors and MLL1-WDR5 inhibitors.
Table 1: Biochemical Potency of Menin-MLL and MLL1-WDR5 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | Menin-MLL | ITC | 23.6 | 31 (FP) | [1] |
| MI-463 | Menin-MLL | ITC | ~10 | 15.3 (FP) | [5][6] |
| MI-503 | Menin-MLL | ITC | ~10 | 14.7 (FP) | [5][7] |
| MI-2-2 | Menin-MLL | ITC | 22 | 46 (FP) | [8] |
| OICR-9429 | MLL1-WDR5 | ITC / Biacore | 93 / 24 | 64 (FP) | [9][10] |
| MM-102 | MLL1-WDR5 | - | - | 2.4 (FP) |
FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry
Table 2: Cellular Activity of MLL Pathway Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular Assay | IC50 / GI50 (µM) | Reference |
| This compound | LNCaP | Prostate Cancer | Proliferation | 5.59 | [1] |
| VCaP | Prostate Cancer | Proliferation | 7.15 | [1] | |
| Endometrial Cancer Organoids | Endometrial Cancer | Viability | 4.5 | [11] | |
| MI-463 | MLL Leukemia Cells | Leukemia | Viability | 0.23 (7 days) | [6] |
| MI-503 | MV4;11 | MLL-rearranged Leukemia | Viability | - | [12] |
| MI-2 | MV4;11 | MLL-rearranged Leukemia | Viability | 9.5 | [4] |
| KOPN-8 | MLL-rearranged Leukemia | Viability | 7.2 | [4] | |
| OICR-9429 | T24 | Bladder Cancer | Viability | 67.74 (48h) | [13] |
| UM-UC-3 | Bladder Cancer | Viability | 70.41 (48h) | [13] | |
| MM-102 | Leukemia Cells with MLL1 fusion | Leukemia | Growth Inhibition / Apoptosis | Not specified |
Key Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is a high-throughput method to screen for inhibitors of the Menin-MLL PPI.[14]
-
Reagents and Preparation :
-
Assay Procedure :
-
Add the Menin protein and the fluorescent MLL peptide to the wells of a 384-well plate.
-
Add the test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis :
-
A high FP signal indicates the formation of the Menin-MLL complex.
-
Inhibition of the interaction by a compound leads to a decrease in the FP signal.[14]
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of inhibitors to their target protein.[12]
-
Instrumentation and Sample Preparation :
-
An isothermal titration calorimeter.
-
Purified Menin or WDR5 protein in the sample cell.
-
The inhibitor (e.g., this compound) in the injection syringe.
-
Both protein and inhibitor are in the same buffer solution.
-
-
Experimental Run :
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis :
-
The binding isotherm is generated by plotting the heat change against the molar ratio of the inhibitor to the protein.
-
The dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a binding model.[12]
-
Cellular Viability and Proliferation Assays (MTT Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.[14]
-
Cell Culture and Treatment :
-
MTT Reagent Addition and Incubation :
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis :
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a plate reader at a specific wavelength.
-
The IC50 or GI50 (half-maximal inhibitory concentration or growth inhibition) is calculated by comparing the absorbance of treated cells to control cells.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.
Caption: The MLL1-WDR5 interaction and its role in histone methylation, targeted by inhibitors like OICR-9429 and MM-102.
Caption: A simplified workflow of the Fluorescence Polarization (FP) assay for screening PPI inhibitors.
Conclusion
This compound has demonstrated significant potential as an inhibitor of the Menin-MLL interaction, with activity in both leukemia and solid tumor models. The comparative data presented in this guide highlights the landscape of inhibitors targeting the MLL pathway. While Menin-MLL inhibitors like this compound, MI-463, and MI-503 show promise, MLL1-WDR5 inhibitors such as OICR-9429 and MM-102 represent an alternative strategy to disrupt the MLL1 complex's function. The choice of inhibitor for further research and development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific cancer context. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
MI-136 Demonstrates Synergistic Anticancer Effects with Carboplatin in Endometrial Cancer Models
The menin-MLL inhibitor, MI-136, has shown promising synergistic activity when combined with the conventional chemotherapeutic agent Carboplatin in preclinical models of endometrial cancer. This combination presents a potential new therapeutic strategy for this malignancy.
This compound is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) proteins. This interaction is a critical driver in certain types of cancers, including MLL-rearranged leukemias and some solid tumors. By disrupting this interaction, this compound can inhibit tumor growth. Recent studies have explored the potential of this compound in combination with other anticancer agents to enhance therapeutic efficacy.
Synergistic Activity of this compound and Carboplatin in Endometrial Cancer Organoids
A key study investigated the effects of this compound in combination with Carboplatin, a platinum-based chemotherapy drug commonly used in the treatment of various cancers, including endometrial cancer. The study utilized patient-derived endometrial cancer organoids, a three-dimensional cell culture model that closely mimics the characteristics of the original tumor.
The synergistic effect of the drug combination was quantified using the Combination Index (CI), a widely accepted method for analyzing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Quantitative Analysis of Synergy
The study revealed that the combination of this compound and Carboplatin resulted in significant synergistic cytotoxicity against endometrial cancer organoids. The table below summarizes the combination index values at various concentrations of the two drugs.
| This compound Concentration (µM) | Carboplatin Concentration (µM) | Combination Index (CI) |
| 2.5 | 1.25 | 0.8 |
| 2.5 | 2.5 | 0.7 |
| 5 | 1.25 | 0.6 |
| 5 | 2.5 | 0.5 |
Data extracted from a study on endometrial cancer organoids. A CI < 1 indicates a synergistic effect.
Experimental Protocols
The following is a detailed methodology for the key experiments that demonstrated the synergy between this compound and Carboplatin.
Endometrial Cancer Organoid Culture and Drug Treatment
Patient-derived endometrial cancer tissues were processed to establish organoid cultures. These organoids were maintained in a specialized culture medium. For the drug combination studies, organoids were seeded into 96-well plates. After a 24-hour incubation period, the organoids were treated with this compound, Carboplatin, or a combination of both at the specified concentrations.
Cell Viability Assay
After 72 hours of drug treatment, the viability of the endometrial cancer organoids was assessed using a CellTiter-Glo® 3D Cell Viability Assay. This assay measures the amount of ATP present, which is indicative of the number of metabolically active cells. The luminescence signal was read using a plate reader.
Calculation of Combination Index
The dose-response curves for each drug and their combination were used to calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the underlying biological rationale for the observed synergy, the following diagrams are provided.
Head-to-Head Comparison of Menin-MLL Inhibitors: MI-136 and MI-503
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, MI-136 and MI-503. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance and potential applications in cancer research, particularly in the context of MLL-rearranged leukemias and castration-resistant prostate cancer.
Overview and Mechanism of Action
This compound and MI-503 are experimental compounds designed to disrupt the critical interaction between menin and the MLL protein, which is a key driver in certain types of leukemia and has been implicated in other cancers.[1] Chromosomal translocations involving the MLL gene result in fusion proteins that require interaction with menin for their leukemogenic activity.[1] By inhibiting this protein-protein interaction, both this compound and MI-503 aim to suppress the expression of downstream target genes essential for cancer cell proliferation and survival, such as Hoxa9 and Meis1.[2][3] Additionally, this pathway has been shown to play a role in androgen receptor (AR) signaling, making these inhibitors relevant for studying castration-resistant prostate cancer.[1][4]
Below is a diagram illustrating the targeted signaling pathway.
References
Validating Downstream Gene Expression Changes After MI-136 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate downstream gene expression changes following treatment with MI-136, a potent small-molecule inhibitor of the Menin-MLL protein-protein interaction. We will explore the performance of this compound in modulating key downstream targets and compare it with other relevant inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and the Menin-MLL Interaction
This compound is a crucial research tool for studying cellular pathways regulated by the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is critical for the aberrant recruitment of MLL fusion proteins to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3] By disrupting this interaction, this compound and similar inhibitors can reverse this oncogenic gene expression program, inducing differentiation and apoptosis in cancer cells.[4] This makes the validation of downstream gene expression changes a critical step in evaluating the efficacy of such compounds.
Data Presentation: Comparative Efficacy of Menin-MLL Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key metrics for assessing an inhibitor's potency.
| Inhibitor | Target Cell Line | IC50 / GI50 (µM) | Key Downstream Genes Affected | Reference |
| This compound | LNCaP (Prostate Cancer) | 5.59 | TMPRSS2, FKBP5 | MCE |
| VCaP (Prostate Cancer) | 7.15 | TMPRSS2, FKBP5 | MCE | |
| 22rv1 (Prostate Cancer) | 5.37 | TMPRSS2, FKBP5 | MCE | |
| Endometrial Cancer Organoids | 4.5 | Nos2, Nos3, Cav1 | [1] | |
| MI-463 | MLL-AF9 transformed murine BMCs | 0.23 | Hoxa9, Meis1 | [1] |
| MI-503 | MLL-AF9 transformed murine BMCs | 0.22 | Hoxa9, Meis1 | [1] |
| MV4;11 (MLL-rearranged Leukemia) | ~0.015 | HOXA9, MEIS1 | [5] | |
| Revumenib (SNDX-5613) | MOLM-13 (KMT2Ar) | Reported as highly potent | HOX, MEIS1 | [2] |
| Ziftomenib (KO-539) | MOLM13 (MLL1-r) | Reported as highly potent | HOXA9, MEIS1 | [6] |
Experimental Protocols for Validating Gene Expression Changes
Accurate validation of downstream gene expression changes is paramount. Below are detailed methodologies for key experiments.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive technique to quantify mRNA levels of target genes.
a. RNA Extraction:
-
Treat cancer cell lines (e.g., MOLM-13 for leukemia, LNCaP for prostate cancer) with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.[7]
b. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
c. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (HOXA9, MEIS1, TMPRSS2, FKBP5) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.[8]
Example Primer Sequences (Human):
-
HOXA9-F: 5'-AGGTGGCTCTTCTAACTCTACC-3'
-
HOXA9-R: 5'-AGTCGGTTCTGTGGCTTCT-3'
-
MEIS1-F: 5'-CAAGCTGACTGTGATGCGTT-3'
-
MEIS1-R: 5'-GGTGACTCGGTTGTAGTCGT-3'
-
GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'
Western Blotting
Western blotting is used to detect changes in protein levels, the functional products of gene expression.[9]
a. Protein Lysate Preparation:
-
Treat cells with this compound as described for RT-qPCR.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford protein assay.
b. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-HOXA9, anti-MEIS1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
Mandatory Visualizations
Signaling Pathway of Menin-MLL Inhibition
Caption: Menin-MLL signaling and validation workflow.
This diagram illustrates the mechanism of action of this compound in inhibiting the Menin-MLL interaction, which subsequently blocks the transcription of oncogenes like HOXA9 and MEIS1. The experimental workflow for validating these downstream changes is also depicted.
Conclusion
Validating the downstream effects of this compound is essential for understanding its therapeutic potential. This guide provides a framework for comparing this compound with other Menin-MLL inhibitors and offers detailed protocols for robustly measuring changes in gene and protein expression. The provided visualizations aim to clarify the underlying biological pathways and experimental procedures. By employing these standardized methods, researchers can generate reliable and comparable data to advance the development of targeted cancer therapies.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulation of the HOXA9/MEIS1 axis in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Impact TMPRSS2–ERG Molecular Subtype on Prostate Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gene expression in LNCaP prostate cancer cells after treatment with bicalutamide or 5-alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of oncogenic signatures and consequent repurposed drugs in TMPRSS2:ERG fusion‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
Preclinical Menin-MLL Inhibitor MI-136: A Comparative Analysis with Clinical-Stage Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical menin-MLL inhibitor MI-136 against the clinical-stage inhibitors revumenib and ziftomenib (B3325460). While clinical trial data for this compound is not publicly available, this guide summarizes its preclinical performance and contrasts it with the clinical efficacy and safety profiles of its more advanced counterparts.
The interaction between menin and the MLL1 protein is a critical dependency for the proliferation of leukemia cells with KMT2A (or MLL) rearrangements or NPM1 mutations.[1] Inhibitors targeting this protein-protein interaction represent a promising therapeutic strategy.[1][2] this compound is a small molecule inhibitor of the menin-MLL interaction with preclinical activity demonstrated in various cancer models.[3][4][5] In contrast, revumenib and ziftomenib have progressed to clinical trials, with revumenib recently gaining FDA approval for relapsed or refractory AML with KMT2A mutations.[6]
Comparative Overview of Menin-MLL Inhibitors
| Feature | This compound | Revumenib (SNDX-5613) | Ziftomenib (KO-539) |
| Development Stage | Preclinical | Phase 2 / Approved | Phase 1/2 |
| Mechanism of Action | Inhibitor of menin-MLL protein-protein interaction.[4] | Small molecule inhibitor of the menin-KMT2A interaction.[7] | Oral, potent, and selective menin inhibitor.[8] |
| Target Indications (Preclinical/Clinical) | Leukemia, Castration-Resistant Prostate Cancer, Endometrial Cancer.[5] | Relapsed/Refractory Acute Leukemia (KMT2A-rearranged or NPM1-mutated).[7] | Relapsed/Refractory Acute Myeloid Leukemia (NPM1-mutated or KMT2A-rearranged).[8][9] |
| Reported Potency | IC50: 31 nM, Kd: 23.6 nM.[4] | Not explicitly stated in clinical results. | Not explicitly stated in clinical results. |
Preclinical Efficacy of this compound
This compound has demonstrated anti-proliferative and anti-tumor activity in several preclinical cancer models.
| Cancer Type | Model | Key Findings | Reference |
| Prostate Cancer | AR-positive cell lines (LNCaP, VCaP, 22rv1) | Inhibited cell proliferation with IC50 values of 5.59 µM, 7.15 µM, and 5.37 µM, respectively.[4] | [4] |
| VCaP xenografts in mice | 40 mg/kg intraperitoneal injection led to a significant decrease in the growth of castration-resistant tumors.[4][10] | [4][10] | |
| Endometrial Cancer | Endometrial cancer organoids | Inhibited growth with an IC50 of 4.5 µM.[5][11] | [5][11] |
Clinical Trial Results of Revumenib and Ziftomenib
The following tables summarize the publicly available results from the key clinical trials for revumenib and ziftomenib in patients with relapsed/refractory acute leukemia.
Revumenib - AUGMENT-101 Phase 2 Trial (KMT2A-rearranged)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 63%[7] |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23%[7] |
| Composite CR rate | 44%[7] |
| MRD-negative rate in patients with CR/CRh | 70%[7] |
| Median Time to CR/CRh | 1.9 months[7] |
| Median Duration of Response | 6.4 months[7] |
| Median Overall Survival | 8.0 months[7] |
Patients were heavily pretreated, with 46% having received three or more prior lines of therapy.[7]
Ziftomenib - KOMET-001 Phase 1B/2 Trial (NPM1-mutant AML)
| Efficacy Endpoint | Result |
| CR + CRh rate | 22%[9] |
| Complete Remission (CR) | 23%[9] |
| Overall Response Rate (ORR) | 33%[9] |
| MRD-negative rate | 67% of responders[9] |
| Median Duration of Response | 4.6 months[9] |
| Median Overall Survival | 6.6 months[9] |
The trial enrolled 92 patients with relapsed/refractory NPM1-mutant AML.[9]
Experimental Protocols
This compound In Vitro Cell Viability Assay
-
Cell Lines: Androgen receptor (AR)-positive prostate cancer cell lines (VCaP, LNCaP, 22RV1) were utilized.[4]
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 20 µM) for 24 hours.[4]
-
Analysis: Cell proliferation was assessed to determine the half-maximal inhibitory concentration (IC50).[4]
This compound In Vivo Xenograft Study
-
Animal Model: VCaP prostate cancer cells were implanted in xenograft models.[10]
-
Treatment Regimen: Once tumors were established, mice were treated with this compound at a dose of 40 mg/kg via intraperitoneal injection, administered five days a week.[4][10]
-
Efficacy Assessment: Tumor growth was monitored to evaluate the anti-tumor effect of this compound compared to a vehicle control group.[4][10]
Visualizations
Signaling Pathway
Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Representative workflow for preclinical evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. What is a Menin Inhibitor? - Dana-Farber [physicianresources.dana-farber.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Updated results of KOMET-007: exploring ziftomenib with 7+3 in newly diagnosed NPM1m or KMT2Ar AML | VJHemOnc [vjhemonc.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Targeting the MLL complex in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
MI-136: A Comparative Analysis in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the menin-MLL inhibitor MI-136 across various cancer models, including castration-resistant prostate cancer (CRPC), endometrial cancer, and MLL-rearranged leukemia. The information is compiled from preclinical studies to offer insights into its therapeutic potential and comparative efficacy against other established and emerging therapies.
Mechanism of Action
This compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the leukemogenic activity of MLL fusion proteins and has also been implicated in the progression of solid tumors like prostate and endometrial cancer. By inhibiting the menin-MLL interaction, this compound aims to downregulate the expression of oncogenic target genes, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of Menin-MLL Inhibition
Caption: this compound disrupts the Menin-MLL interaction, inhibiting oncogenic gene transcription.
Comparative Efficacy of this compound
Castration-Resistant Prostate Cancer (CRPC)
This compound has demonstrated anti-proliferative effects in various prostate cancer cell lines. While direct head-to-head studies with the second-generation androgen receptor inhibitor enzalutamide (B1683756) are limited, the available data allows for an indirect comparison.
| Cell Line | This compound IC₅₀ (µM) | Enzalutamide IC₅₀ (µM) | Reference |
| LNCaP | 5.59 | ~1 | [1], [Data not from direct comparative study] |
| VCaP | 7.15 | ~1-5 | [1], [Data not from direct comparative study] |
| 22Rv1 | 5.37 | ~1-10 | [1], [Data not from direct comparative study] |
Note: IC₅₀ values for enzalutamide are approximated from various preclinical studies and are not from a direct comparative study with this compound.
In a VCaP xenograft model, this compound administered at 40 mg/kg intraperitoneally five days a week led to a significant decrease in the growth of castration-resistant tumors compared to vehicle controls[1].
Endometrial Cancer
MLL-Rearranged Leukemia
This compound is an early-generation menin-MLL inhibitor. Subsequent research has led to the development of more potent inhibitors. While a direct comparative study with this compound is not always available, the data suggests that newer agents exhibit significantly lower IC₅₀ values.
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | Menin-MLL | 31 | [1] |
| MI-503 | Menin-MLL | ~15 | [3] |
| MI-3454 | Menin-MLL | 7-27 (in various MLL-rearranged cell lines) | |
| Revumenib (SNDX-5613) | Menin-MLL | Potent, with demonstrated clinical activity | [4] |
| Ziftomenib (KO-539) | Menin-MLL | Potent, with demonstrated clinical activity |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of a compound using a cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the comparator drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model (Castration-Resistant Prostate Cancer)
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a CRPC xenograft model.
-
Cell Implantation: Subcutaneously inject VCaP cells mixed with Matrigel into the flank of male immunodeficient mice.
-
Tumor Growth and Castration: Allow tumors to reach a specified volume (e.g., 150-200 mm³). Perform surgical castration to induce a castration-resistant state.
-
Treatment: Once tumors regrow to a predetermined size, randomize mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, i.p., 5 days/week) or vehicle control.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size. Euthanize mice and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound, a first-generation menin-MLL inhibitor, has demonstrated preclinical activity in various cancer models, including castration-resistant prostate cancer, endometrial cancer, and MLL-rearranged leukemia. While it shows promise, particularly in cancers dependent on the menin-MLL interaction, newer generation inhibitors have exhibited superior potency in leukemia models. Direct comparative studies of this compound against current standards of care, such as enzalutamide in CRPC and chemotherapy in endometrial cancer, are needed to fully elucidate its therapeutic potential in these solid tumors. The provided data and protocols serve as a valuable resource for researchers investigating the role of menin-MLL inhibition in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Relationship between circulating miRNA-222-3p and miRNA-136-5p and the efficacy of docetaxel chemotherapy in metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between circulating miRNA-222-3p and miRNA-136-5p and the efficacy of docetaxel chemotherapy in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
